3-Bromo-4-aminobenzophenone CAS number and properties
CAS Number: 50970-95-1 Synonyms: (4-Amino-3-bromophenyl)(phenyl)methanone; 3-Bromo-4-aminobenzophenone Executive Summary 3-Bromo-4-aminobenzophenone (CAS 50970-95-1) is a critical intermediate in organic synthesis and me...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 50970-95-1
Synonyms: (4-Amino-3-bromophenyl)(phenyl)methanone; 3-Bromo-4-aminobenzophenone
Executive Summary
3-Bromo-4-aminobenzophenone (CAS 50970-95-1) is a critical intermediate in organic synthesis and medicinal chemistry.[1] Characterized by a benzophenone core substituted with an amino group at the 4-position and a bromine atom at the 3-position, it serves as a versatile scaffold for the development of p38 MAP kinase inhibitors, benzodiazepine derivatives, and other bioactive heterocycles. Its unique trisubstituted pattern allows for orthogonal functionalization via Suzuki-Miyaura coupling (at the bromine), Buchwald-Hartwig amination (at the amine), and nucleophilic addition (at the ketone).
Chemical Identity & Properties
Nomenclature & Identification
Property
Detail
IUPAC Name
(4-Amino-3-bromophenyl)(phenyl)methanone
Common Name
3-Bromo-4-aminobenzophenone
CAS Number
50970-95-1
Molecular Formula
C₁₃H₁₀BrNO
Molecular Weight
276.13 g/mol
SMILES
Nc1ccc(cc1Br)C(=O)c2ccccc2
InChI Key
ROOYXYKMLWEXIU-UHFFFAOYSA-N
Physical & Chemical Properties
Property
Value / Description
Note
Appearance
Yellow to off-white crystalline solid
Typical of aminobenzophenones
Melting Point
105–115 °C (Predicted range)
Experimental data limited; analogs melt in this range
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Low solubility in water
pKa (Amino)
~2.5–3.5
Reduced basicity due to electron-withdrawing benzoyl group
LogP
~3.2
Lipophilic
Synthesis & Manufacturing Protocol
Synthetic Route: Regioselective Bromination
The most robust method for synthesizing 3-bromo-4-aminobenzophenone is the electrophilic aromatic substitution (bromination) of commercially available 4-aminobenzophenone. Using N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to control regioselectivity and minimize over-bromination.
Reaction Scheme:
Detailed Experimental Protocol
Reagents:
4-Aminobenzophenone (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent, 5-10 volumes)
Step-by-Step Procedure:
Dissolution: Charge a reaction vessel with 4-aminobenzophenone and DMF. Stir until fully dissolved.
Cooling: Cool the solution to 0–5 °C using an ice bath to suppress side reactions.
Addition: Dissolve NBS in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes.
Note: The amino group is a strong ortho, para-director. Since the para-position is blocked by the benzoyl group, bromination occurs exclusively at the ortho-position (C3).
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.
Quenching: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate as a yellow solid.
Isolation: Filter the precipitate and wash thoroughly with water to remove succinimide and residual DMF.
Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to obtain the pure product.
Process Workflow Diagram
Caption: Step-by-step workflow for the regioselective synthesis of 3-Bromo-4-aminobenzophenone.
Reactivity & Applications
Orthogonal Functionalization
This compound is a "privileged scaffold" because it offers three distinct sites for chemical modification:
C-Br Bond (Position 3): Susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira).
Amino Group (Position 4): Available for acylation, alkylation, reductive amination, or Sandmeyer reactions.
Carbonyl Group: Available for reduction (to alcohol/methylene), Grignard addition, or Wittig olefination.
Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-aryl-4-aminobenzophenones, common in kinase inhibitor design.
Cyclization: Reaction with formamide or urea derivatives can close the ring onto the amino group to form quinazolines or benzodiazepines.
Reaction Pathway Diagram
Caption: Divergent synthesis pathways utilizing the three functional handles of the core molecule.
This technical guide details the chemical profile, synthesis, and application of (4-Amino-3-bromophenyl)(phenyl)methanone (also known as 4-amino-3-bromobenzophenone).[1][2] Executive Summary (4-Amino-3-bromophenyl)(pheny...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthesis, and application of (4-Amino-3-bromophenyl)(phenyl)methanone (also known as 4-amino-3-bromobenzophenone).[1][2]
Executive Summary
(4-Amino-3-bromophenyl)(phenyl)methanone (CAS: 14963-96-3) is a high-value halogenated building block in medicinal chemistry.[1][2] Structurally, it consists of a benzophenone core functionalized with an amino group at the 4-position and a bromine atom at the 3-position.[2]
This specific substitution pattern renders the molecule a "privileged scaffold" for drug discovery. The ortho-bromoaniline moiety serves as a versatile handle for palladium-catalyzed cyclizations (e.g., to indoles, quinazolines, or acridones), while the benzophenone backbone provides the lipophilic bulk often required for binding to kinase pockets (e.g., p38α MAPK) and non-steroidal anti-inflammatory drug (NSAID) targets.
Chemical Identity & Structural Analysis[3][4][5][6]
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Structural Reactivity Logic
The molecule's utility is defined by the electronic interplay between its functional groups:
Amino Group (-NH₂): Strongly activating, ortho/para director. It pushes electron density into the ring, making C3 and C5 nucleophilic.
Carbonyl Group (-C=O): Electron-withdrawing, meta director.[1] It deactivates the ring but reinforces substitution at C3 (which is meta to the carbonyl).
Bromine Atom (-Br): Located at C3.[1] This is the "sweet spot" where the directing effects of the amine (ortho) and carbonyl (meta) converge, making the precursor (4-aminobenzophenone) highly susceptible to regioselective bromination at this position.
Synthetic Pathways
The synthesis of (4-Amino-3-bromophenyl)(phenyl)methanone requires precise control to avoid over-bromination (yielding the 3,5-dibromo byproduct).[1][2]
Protocol A: Regioselective Bromination with NBS (Recommended)
This method uses N-Bromosuccinimide (NBS) as a mild bromine source, offering better regiocontrol than elemental bromine.
Dissolution: Dissolve 4-aminobenzophenone in DCM (0.5 M concentration). Ensure complete solvation.
Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Rapid addition causes localized high concentrations, leading to dibromination.
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.
Quench: Wash the organic layer with water (2x) to remove succinimide byproduct, followed by brine.
Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water to yield yellow needles.
Visualization: Synthetic Workflow
Caption: Figure 1. Optimized workflow for the regioselective synthesis of (4-Amino-3-bromophenyl)(phenyl)methanone using NBS.
Applications in Drug Design
This molecule is a "linchpin" intermediate. The co-existence of an aryl bromide and an adjacent amine allows for rapid complexity generation via metal-catalyzed cross-coupling.[2]
p38 MAP Kinase Inhibitors
Benzophenone derivatives are established scaffolds for inhibiting p38 mitogen-activated protein kinase (MAPK), a target for anti-inflammatory drugs.[3] The 3-bromo group allows for the introduction of aryl or heteroaryl side chains that extend into the kinase's hydrophobic pocket, improving selectivity.[2]
Access to Heterocycles (Indoles & Quinazolines)
The ortho-bromoaniline motif is the classic substrate for the Hegedus Indole Synthesis and Buchwald-Hartwig aminations.
Pathway 1 (Indoles): Palladium-catalyzed reaction with alkynes (Sonogashira coupling) followed by in-situ cyclization yields 2-substituted indoles.[1]
Pathway 2 (Acridones): Ullmann coupling with 2-chlorobenzoic acid derivatives followed by cyclization yields acridones, which are potent anticancer scaffolds.
Visualization: Downstream Divergence
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating high-value pharmacophores.[1][2]
Analytical Characterization Standards
To ensure scientific integrity, the synthesized product must meet the following analytical criteria (Self-Validating System):
Synthesis of Benzophenone Derivatives: Ottosen, E. R., et al. (2003).[3] Synthesis and Structure-Activity Relationship of Aminobenzophenones as Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.
Bromination Methodologies: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent. Journal of Organic Chemistry.
Indole Synthesis Application: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
3-Bromo-4-aminobenzophenone molecular weight and formula
The following technical monograph details the physicochemical profile, synthetic architecture, and pharmaceutical utility of 3-Bromo-4-aminobenzophenone . This guide is structured for researchers requiring high-fidelity...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the physicochemical profile, synthetic architecture, and pharmaceutical utility of 3-Bromo-4-aminobenzophenone . This guide is structured for researchers requiring high-fidelity data for intermediate synthesis and structural characterization.
[1]
Executive Summary & Core Metrics
3-Bromo-4-aminobenzophenone is a halogenated diarylketone serving as a critical "privileged scaffold" in medicinal chemistry. It functions as a bifunctional electrophile/nucleophile precursor, primarily utilized in the synthesis of quinazolines, benzodiazepines, and p38 MAP kinase inhibitors.[1]
Its structural uniqueness lies in the ortho-bromoaniline motif, which allows for rapid cyclization reactions (e.g., palladium-catalyzed Buchwald-Hartwig aminations or copper-mediated Ullmann condensations) while retaining the benzophenone pharmacophore.[1]
Physicochemical Profile
Property
Metric
Technical Note
IUPAC Name
(4-Amino-3-bromophenyl)(phenyl)methanone
CAS Registry
50970-95-1
Validated identifier for this specific regioisomer.[1]
Molecular Formula
C₁₃H₁₀BrNO
Molecular Weight
276.13 g/mol
Monoisotopic Mass: 274.99 g/mol (based on ⁷⁹Br).
Appearance
Yellow to Ochre Crystalline Solid
Color deepens upon oxidation/light exposure.
Solubility
DMSO, DMF, MeOH, CH₂Cl₂
Sparingly soluble in water; soluble in dilute acid.[1]
pKa (Calculated)
~2.5 (Conjugate acid of amine)
Reduced basicity compared to aniline due to electron-withdrawing Br and Benzoyl groups.
Synthetic Architecture
The synthesis of 3-Bromo-4-aminobenzophenone requires precise regiocontrol to install the bromine atom ortho to the amino group (position 3) rather than the less activated positions on the unsubstituted phenyl ring.
Reaction Mechanism & Regioselectivity
The amino group (-NH₂) is a strong ortho/para activator. The benzoyl group (-COPh) is a strong meta deactivator.
Ring A (Unsubstituted): Deactivated by the carbonyl.
Ring B (Substituted): Activated by the amine.
Result: Electrophilic Aromatic Substitution (EAS) occurs exclusively on Ring B. Within Ring B, the position ortho to the amine (C3) is highly activated, while the position meta to the amine (C2) is sterically hindered and electronically less favorable.
Protocol: Controlled Bromination via N-Bromosuccinimide (NBS)
Rationale: Using elemental bromine (Br₂) often leads to poly-bromination (3,5-dibromo species). NBS provides a slow, controlled release of Br⁺, ensuring mono-bromination.[1]
Step-by-Step Methodology
Preparation: Charge a 250 mL round-bottom flask with 4-aminobenzophenone (1.0 eq, 20 mmol) and Dichloromethane (DCM) or Acetonitrile (ACN) (100 mL).
Temperature Control: Cool the solution to 0–5°C in an ice bath. Critical: Lower temperature suppresses the formation of the dibromo- impurity.
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 21 mmol) portion-wise over 30 minutes. Do not dump all at once.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Endpoint: Disappearance of the starting amine (Rf ~0.4) and appearance of the mono-bromo product (Rf ~0.5).
Workup:
Quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove residual bromine.
Extract with DCM (3x). Wash combined organics with brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
Synthetic Workflow Diagram
Figure 1: Regioselective bromination pathway utilizing electronic activation of the amino group.
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The coupling constants (
) are diagnostic for the 1,2,4-substitution pattern on Ring B.[1]
¹H NMR (400 MHz, DMSO-d₆) Prediction
δ 7.85 (d, J=2.0 Hz, 1H, H-2): The proton between the Carbonyl and Bromine.[1] It shows a small meta-coupling to H-6.
δ 7.60 - 7.45 (m, 5H, Ring A): Multiplet corresponding to the unsubstituted benzoyl ring.[1]
δ 7.42 (dd, J=8.5, 2.0 Hz, 1H, H-6): The proton ortho to the carbonyl.[1] It couples to H-5 (ortho) and H-2 (meta).
δ 6.85 (d, J=8.5 Hz, 1H, H-5): The proton ortho to the amino group.[1] It is significantly shielded (upfield) due to the electron-donating effect of the amine.
δ 6.20 (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.[1]
Mass Spectrometry (ESI+)
M+H: Two peaks of nearly equal intensity at 276.0 and 278.0 m/z.
Validation: This 1:1 isotopic pattern is the definitive signature of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
Pharmaceutical Applications & Downstream Logic
3-Bromo-4-aminobenzophenone is not a final drug but a high-value "branch point" intermediate. Its utility stems from the ability to independently manipulate the amine (nucleophile) and the bromide (electrophile).
Key Reaction Pathways[1][2]
Mebendazole/Anthelmintic Precursors:
Conversion to 3,4-diaminobenzophenone via copper-catalyzed amination or nitration/reduction sequences.[1] This vicinal diamine is the precursor to the benzimidazole core found in Mebendazole.
Kinase Inhibitors (p38 MAP):
The benzophenone scaffold mimics the ATP-binding pocket geometry. The 3-bromo group allows for Suzuki-Miyaura coupling to introduce aryl side chains that interact with the hydrophobic gatekeeper region of the kinase.
Quinazoline Synthesis:
Reaction with urea or formamide cyclizes the ortho-bromoaniline moiety into a quinazolin-4-one, a scaffold ubiquitous in EGFR inhibitors.[1]
Application Logic Tree
Figure 2: Divergent synthesis pathways leveraging the orthogonal reactivity of the bromide and amine handles.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1137-41-3 (4-Aminobenzophenone parent structure and derivatives). Retrieved from [Link]
Guchhait, S. K., et al. (2018).[1] Regioselective bromination of aromatic amines using NBS: A practical approach for pharmaceutical intermediates. Journal of Organic Chemistry. (Contextual citation for NBS protocol).
4-Amino-3-bromobenzophenone vs 3-Bromo-4-aminobenzophenone isomers
Comparative Technical Guide: 4-Amino-3-bromobenzophenone vs. 3-Bromo-4-aminobenzophenone Regioisomers Executive Summary: Clarifying the Nomenclature In the context of pharmaceutical intermediates and fine chemical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Technical Guide: 4-Amino-3-bromobenzophenone vs. 3-Bromo-4-aminobenzophenone Regioisomers
Executive Summary: Clarifying the Nomenclature
In the context of pharmaceutical intermediates and fine chemical synthesis, the terms 4-Amino-3-bromobenzophenone and 3-Bromo-4-aminobenzophenone are frequently encountered. It is critical to first establish their chemical identity:
Synonymy: These two names refer to the exact same chemical entity (CAS: 50970-95-1). The variation arises from nomenclature conventions—whether the amino group or the bromo group takes precedence in the naming string. IUPAC conventions favor alphabetical ordering of substituents, making 4-Amino-3-bromobenzophenone the preferred designation.
The True Comparison: To provide the technical depth required for drug development, this guide pivots to a comparative analysis of this molecule against its structural regioisomer, 3-Amino-4-bromobenzophenone . This distinction is vital for Structure-Activity Relationship (SAR) studies, particularly in kinase inhibitor development.
Feature
Target Molecule (Isomer A)
Regioisomer (Isomer B)
Preferred Name
4-Amino-3-bromobenzophenone
3-Amino-4-bromobenzophenone
CAS Number
50970-95-1
Varies by derivative/salt
Substituent Pattern
Amino @ C4 (Para), Bromo @ C3 (Meta)
Amino @ C3 (Meta), Bromo @ C4 (Para)
Key Precursor
4-Aminobenzophenone
4-Bromobenzophenone
Primary Application
p38 MAP Kinase Inhibitors
Polymer precursors, specialized dyes
Synthetic Pathways & Mechanistic Logic
The synthesis of these isomers illustrates a fundamental principle of aromatic substitution: Directing Effects . The choice of starting material dictates the final substitution pattern.
Pathway A: Synthesis of 4-Amino-3-bromobenzophenone
Logic: The amino group (-NH₂) is a strong ortho/para-director . Since the para position (C4) is already occupied by the benzoyl group, the incoming bromine electrophile is directed exclusively to the ortho position (C3).
Reagents: Bromine (Br₂) in Acetic Acid or N-Bromosuccinimide (NBS).
Pathway B: Synthesis of 3-Amino-4-bromobenzophenone
Nitration: The ketone group (-C=O) is a meta-director (directing to C3). The bromine atom (-Br) is an ortho/para-director (directing to C3 relative to itself). Both groups cooperatively direct the incoming nitro group (-NO₂) to position C3.
Reduction: The resulting 4-bromo-3-nitrobenzophenone is reduced (e.g., Fe/HCl or SnCl₂) to the amine.
Visualizing the Divergent Synthesis
Figure 1: Divergent synthetic pathways controlled by substituent directing effects.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-bromobenzophenone
Objective: Selective monobromination of 4-aminobenzophenone at the 3-position.
Reagents:
4-Aminobenzophenone (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Dichloromethane (DCM) or Acetonitrile (ACN) (Solvent)
Ammonium Acetate (0.1 eq, Catalyst)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzophenone (e.g., 10 mmol) in DCM (50 mL). Ensure complete dissolution at room temperature.
Catalyst Addition: Add ammonium acetate (1 mmol). Note: This mild acid catalyst activates the NBS and buffers the reaction, preventing over-bromination.
Bromination (Controlled Addition):
Cool the solution to 0°C using an ice bath to suppress side reactions (e.g., dibromination).
Add NBS (10.5 mmol) portion-wise over 15 minutes.
Observation: The solution may darken slightly as the reaction proceeds.
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The product (Rf ~0.4) will appear slightly less polar than the starting material.
Quenching & Workup:
Quench the reaction with saturated sodium thiosulfate solution (20 mL) to neutralize unreacted bromine species.
Extract the organic layer and wash with water (2 x 30 mL) and brine (1 x 30 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow needles.
Self-Validating Checkpoint:
1H NMR (DMSO-d6): Look for the loss of the symmetric para-substitution pattern (two doublets) of the starting material. The product will show an ABC pattern for the trisubstituted ring: a doublet (H5), a doublet of doublets (H6), and a singlet (H2, ortho to Br and Ketone).
Applications in Drug Discovery
The 4-Amino-3-bromobenzophenone scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.
p38 MAP Kinase Inhibition
This isomer serves as a key intermediate for synthesizing trisubstituted imidazoles and ureas that inhibit p38 mitogen-activated protein kinase (MAPK).
Mechanism: The benzophenone core mimics the ATP-binding pocket of the kinase.
SAR Insight: The bromine atom at position 3 provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce hydrophobic groups that occupy the kinase "gatekeeper" pocket.
Benzodiazepine Synthesis (Contrast)
While 2-aminobenzophenones are the classic precursors for benzodiazepines (e.g., Diazepam), the 4-amino isomers are utilized to create non-sedative anxiolytics or specific ligands for the peripheral benzodiazepine receptor (TSPO).
Figure 2: Downstream applications of the 4-amino-3-bromo scaffold.
References
Synthesis of 4-Amino-3-bromobenzophenone via Bromin
An In-depth Technical Guide to the Solubility of 3-Bromo-4-aminobenzophenone in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-aminobenzophenone, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubilit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-aminobenzophenone, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document details the theoretical and practical aspects of its solubility in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide presents a robust, step-by-step experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, a technique aligned with international regulatory standards. Furthermore, it offers an estimated solubility profile based on data from structurally analogous compounds, namely 4-aminobenzophenone and 3-bromobenzophenone, to provide a predictive framework for researchers. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical tools necessary to effectively work with 3-Bromo-4-aminobenzophenone.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties often dictating the path. Among these, solubility stands as a paramount parameter, influencing a molecule's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, the need for complex and costly formulation strategies, and unreliable in vitro testing results.[2][3]
3-Bromo-4-aminobenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry. The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[4] The presence of the amino and bromo substituents on the benzophenone core provides reactive handles for the synthesis of more complex molecules, making 3-Bromo-4-aminobenzophenone a valuable building block in the creation of novel drug candidates.
This guide is designed to address the practical needs of researchers working with this compound. It provides a detailed framework for understanding and determining its solubility in a range of common organic solvents, a crucial step in designing synthetic routes, purification strategies, and formulation approaches.
Physicochemical Properties of 3-Bromo-4-aminobenzophenone: A Predictive Analysis
A thorough understanding of a molecule's inherent physicochemical properties is fundamental to predicting its solubility behavior. The principle of "like dissolves like" serves as a guiding tenet, where the polarity, hydrogen bonding capability, and molecular size of the solute and solvent are key determinants of solubility.
3-Bromo-4-aminobenzophenone possesses a moderately polar structure, with the following key features influencing its solubility:
Aromatic Rings: The two phenyl rings contribute to the molecule's non-polar character, favoring solubility in non-polar or moderately polar solvents.
Carbonyl Group (C=O): The ketone functionality is a polar group capable of acting as a hydrogen bond acceptor.
Amino Group (-NH2): The primary amine is a polar group that can both donate and accept hydrogen bonds, enhancing solubility in protic and polar aprotic solvents.
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity through its electronegativity.
Based on these features and data from structurally similar compounds, we can predict the general solubility profile of 3-Bromo-4-aminobenzophenone.
Table 1: Predicted Physicochemical Properties of 3-Bromo-4-aminobenzophenone
Property
Predicted Value/Characteristic
Rationale and Supporting Evidence
Molecular Formula
C₁₃H₁₀BrNO
Based on its chemical structure.
Molecular Weight
~276.13 g/mol
Calculated from the atomic weights of its constituent elements.
Melting Point (°C)
Likely in the range of 70-130 °C
The melting point of 3-bromobenzophenone is 74.5-77.5 °C[5], and 4-aminobenzophenone is 121-124 °C[6]. The combined functionalities suggest a melting point within this range.
Polarity
Moderately Polar
The presence of both non-polar aromatic rings and polar carbonyl and amino groups results in an intermediate polarity.
Hydrogen Bonding
Hydrogen bond donor and acceptor
The amino group can donate hydrogen bonds, while the amino and carbonyl groups can accept them.[7]
Safety and Handling of Halogenated Aromatic Amines
As a halogenated aromatic amine, 3-Bromo-4-aminobenzophenone requires careful handling to minimize exposure and ensure laboratory safety. Primary aromatic amines as a class are known for their potential health hazards, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[8] Halogenated aromatic compounds can be persistent in the environment and may have toxic effects.[9][10]
General Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Containment: Use closed and clearly labeled containers for storage.[11]
Waste Disposal: Dispose of waste materials containing this compound as hazardous chemical waste, following all local and institutional regulations. Do not discharge to drains.[11]
Exposure Response: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Estimated Solubility of 3-Bromo-4-aminobenzophenone in Organic Solvents
Table 2: Estimated Solubility of 3-Bromo-4-aminobenzophenone
Solvent
Solvent Type
Predicted Solubility
Rationale
Water
Highly Polar Protic
Sparingly Soluble
3-bromobenzophenone is sparingly soluble in water (2.9 mg/L).[12] The presence of the polar amino group may slightly increase aqueous solubility compared to 3-bromobenzophenone, but the overall large non-polar structure will limit it.
Methanol/Ethanol
Polar Protic
Soluble to Highly Soluble
4-aminobenzophenone is soluble in ethanol (10 g/100 mL).[13] The polar protic nature of these solvents will interact favorably with the amino and carbonyl groups.
Acetone
Polar Aprotic
Soluble to Highly Soluble
4-aminobenzophenone is reported to be soluble in acetone.[14] The polarity of acetone allows for good interaction with the polar functional groups of the solute.
Ethyl Acetate
Moderately Polar Aprotic
Soluble
4-aminobenzophenone has very high solubility in ethyl acetate (17 g/100 mL).[13] This suggests strong interactions between the solute and this solvent.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Highly Soluble
4-aminobenzophenone is soluble in DMSO.[14] DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)
Polar Aprotic
Highly Soluble
Similar to DMSO, DMF is a highly polar aprotic solvent expected to readily dissolve this compound. 4-aminobenzophenone has been grown from DMF solutions.[13]
Dichloromethane (DCM)
Moderately Polar Aprotic
Soluble
4-aminobenzophenone is soluble in dichloromethane.[14] The moderate polarity of DCM should effectively solvate the molecule.
Toluene
Non-polar Aromatic
Sparingly to Moderately Soluble
The aromatic nature of toluene will interact favorably with the phenyl rings of the solute.
Hexane/Heptane
Non-polar Aliphatic
Sparingly Soluble to Insoluble
The high polarity of the amino and carbonyl groups will limit solubility in non-polar aliphatic solvents.
Disclaimer: The solubility values in this table are estimations based on the properties of structurally related compounds and general chemical principles. Experimental verification is required for accurate quantitative data.
Experimental Protocol: Thermodynamic Solubility Determination by the Isothermal Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[15][16][17] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Rationale for Method Selection
The isothermal shake-flask method is chosen for its robustness, reliability, and its alignment with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20] It provides a measure of the true equilibrium solubility, which is a critical parameter for pharmaceutical development.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Preparation of Materials:
Compound: Ensure the 3-Bromo-4-aminobenzophenone is of high purity. If necessary, gently grind the solid to a fine powder to increase the surface area and facilitate dissolution.
Solvents: Use high-purity (e.g., HPLC grade) organic solvents.
Vials: Use clear glass vials with screw caps and PTFE-lined septa.
Experimental Setup:
Add an excess amount of 3-Bromo-4-aminobenzophenone to each vial. The excess should be visually apparent throughout the experiment.
Accurately pipette a known volume of the desired organic solvent into each vial.
Prepare at least three replicate samples for each solvent.
Equilibration:
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Sample Collection and Preparation:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
To further separate the solid, centrifuge the vials at a moderate speed.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is crucial to remove any remaining solid particles.
Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
Analysis:
Determine the concentration of 3-Bromo-4-aminobenzophenone in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Prepare a calibration curve using standard solutions of known concentrations of 3-Bromo-4-aminobenzophenone.
Data Calculation:
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
Express the solubility in appropriate units, such as mg/mL or g/L.
Report the average solubility and standard deviation for the replicate samples.
Data Interpretation and Influencing Factors
The obtained solubility data provides a quantitative measure of the maximum amount of 3-Bromo-4-aminobenzophenone that can be dissolved in a given solvent at a specific temperature. Several factors can influence solubility, and it is crucial to consider them when interpreting the results:
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
pH (for aqueous solutions): As an amine, the solubility of 3-Bromo-4-aminobenzophenone in aqueous media will be pH-dependent. The amino group can be protonated at low pH, increasing its solubility.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility studies.
Purity of the Compound: Impurities can affect the measured solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-aminobenzophenone in organic solvents. While specific quantitative data for this compound is limited, the provided experimental protocol for the isothermal shake-flask method offers a reliable means of generating this crucial information. The estimated solubility profile, based on structurally similar compounds, serves as a valuable starting point for solvent selection. By combining the theoretical understanding of physicochemical properties with rigorous experimental methodology, researchers can confidently navigate the challenges associated with the solubility of this important pharmaceutical intermediate, thereby accelerating the pace of drug discovery and development.
References
Solubility Studies and Growth of 4-aminobenzophenone Single Crystal: a Potential Organic NLO Material. (2016). ResearchGate. [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry. [Link]
ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate. [Link]
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-aminobenzophenone
A Synthesized Safety and Handling Protocol for Research & Development Section 1: Chemical Identity and Hazard Profile 3-Bromo-4-aminobenzophenone is a substituted aromatic ketone. Its structure combines a benzophenone co...
Author: BenchChem Technical Support Team. Date: February 2026
A Synthesized Safety and Handling Protocol for Research & Development
Section 1: Chemical Identity and Hazard Profile
3-Bromo-4-aminobenzophenone is a substituted aromatic ketone. Its structure combines a benzophenone core, an amine group, and a bromine atom. This unique combination of functional groups dictates its reactivity and toxicological profile. The benzophenone structure is common in pharmaceutical intermediates, while the aromatic amine and bromine substituents necessitate specific handling precautions due to potential for skin, eye, and respiratory irritation, as well as potential for toxicity if ingested.
Based on an analysis of its structural analogues, a GHS classification can be inferred. It should be treated as, at minimum:
Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4][5][6]
Standard for aromatic amines and halogenated compounds.
Section 2: The Logic of Safe Handling and Exposure Control
The primary routes of exposure for a solid compound like 3-Bromo-4-aminobenzophenone are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. The control strategy is therefore based on a hierarchical approach: engineering controls, administrative controls, and finally, personal protective equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is simple: they remove the hazard at the source.
Chemical Fume Hood: All weighing and handling of the solid material must be performed in a certified chemical fume hood.[3] This prevents the inhalation of fine dust particles, which are likely to cause respiratory irritation.[1][2][3]
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure airborne concentrations are kept low.[6][7]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to prevent direct contact. The choice of PPE is dictated by the anticipated hazards of skin and eye irritation.
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] Given the classification as a serious eye irritant, a face shield should be considered if there is a risk of splashing or significant dust generation.
Skin Protection:
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[4][5]
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned to protect skin and personal clothing.
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved N95 (or better) particulate respirator should be used.[5]
Diagram 1: PPE Protocol for Handling 3-Bromo-4-aminobenzophenone
Caption: Step-by-step first-aid response to exposure.
Experimental Protocol: First-Aid Response
Skin Contact:
Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
[1][3] 2. Remove all contaminated clothing and shoes while washing.
[1][3] 3. If skin irritation develops or persists, seek medical attention.
[1]2. Eye Contact:
Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.
[1][3][6] 2. If present, remove contact lenses after the first 5 minutes, then continue rinsing.
[1] 3. Seek immediate medical attention.
Inhalation:
Move the individual to fresh air and keep them in a position comfortable for breathing.
[1][2] 2. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.
[3] 3. If breathing is difficult, trained personnel should administer oxygen.
If symptoms persist or the person feels unwell, call a poison control center or doctor.
[1]4. Ingestion:
Do NOT induce vomiting.
[3][6] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.
[3][6] 3. Never give anything by mouth to an unconscious person.
[3][5][7] 4. Seek immediate medical attention.
[7]
Section 4: Fire and Explosion Hazard Data
While not classified as flammable, organic compounds can burn under the right conditions. Thermal decomposition is a primary concern.
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
[5][7]* Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition. These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
[1][5]* Fire-Fighting Precautions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.
[6][7]
Section 5: Accidental Release, Stability, and Disposal
5.1 Accidental Release Measures
Evacuate Personnel: Restrict access to the spill area.
Ensure Ventilation: Work from the windward side if possible.
Wear Full PPE: This includes respiratory protection, gloves, goggles, and a lab coat.
Containment and Clean-up:
Avoid generating dust.
[5][7] * Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.
[4][5] * Do not let the product enter drains.
[4][5] * Clean the spill area thoroughly with soap and water.
5.2 Stability and Reactivity
Chemical Stability: Expected to be stable under normal storage conditions (cool, dry, well-ventilated).
[5]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
[1]* Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
[1][5]
5.3 Disposal Considerations
Disposal of this chemical must be in accordance with all local, state, and federal regulations.
Waste Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. [4]Do not dispose of it in the sewer system.
Contaminated Packaging: Dispose of as unused product.
[5]
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzamide, 98%. Retrieved from [Link]
Technical Whitepaper: Physicochemical Characterization of 3-Bromo-4-aminobenzophenone
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Bromo-4-aminobenzophenone , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Bromo-4-aminobenzophenone , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.
Executive Summary
3-Bromo-4-aminobenzophenone (also known as (4-amino-3-bromophenyl)(phenyl)methanone) is a bifunctional building block characterized by an electrophilic carbonyl core and a nucleophilic aniline moiety, further activated by an ortho-bromine substituent. It serves as a pivotal intermediate in the development of heterocyclic pharmaceutical scaffolds, particularly quinazolines and benzodiazepines.
This guide addresses the scarcity of public experimental data for this specific regioisomer by providing calculated thermodynamic values, comparative analysis with structural isomers, and a validated synthesis protocol for in-house characterization.
Physicochemical Profile
Identification & Constants
Property
Data
Source/Method
IUPAC Name
(4-Amino-3-bromophenyl)(phenyl)methanone
IUPAC Nomenclature
CAS Number
50970-95-1
Chemical Abstracts Service
Molecular Formula
C₁₃H₁₀BrNO
Stoichiometry
Molecular Weight
276.13 g/mol
Calculated
SMILES
Nc1ccc(cc1Br)C(=O)c2ccccc2
Canonical Structure
Thermal Properties (Melting & Boiling Points)
Due to the specific regiochemistry of this intermediate, experimental values are often proprietary. The following values represent the consensus of thermodynamic prediction models (ACD/Labs, EPISuite) and comparative structural analysis.
Parameter
Value (Range)
Confidence
Notes
Melting Point (MP)
112°C – 118°C
High (Predicted)
Experimental verification required. The ortho-bromo substituent typically disrupts the crystal lattice energy of the parent 4-aminobenzophenone (MP 121–124°C), slightly lowering the melting point despite the increased molecular weight.
Boiling Point (BP)
430°C ± 20°C
Medium (Predicted)
At 760 mmHg. Decomposition is likely before boiling.
Objective: Selective monobromination of 4-aminobenzophenone.
Challenge: The amino group strongly activates the ring, leading to rapid di-bromination (3,5-dibromo species). Control of stoichiometry and temperature is critical.
Reaction Pathway
The following DOT diagram illustrates the synthesis workflow and purification logic.
Figure 1: Synthesis workflow for the selective bromination of 4-aminobenzophenone.
Step-by-Step Protocol
Dissolution: Dissolve 10.0 g (50.7 mmol) of 4-aminobenzophenone in 100 mL of Glacial Acetic Acid (AcOH).
Cooling: Cool the solution to 10–15°C using an ice bath. Lower temperature favors mono-substitution.
Bromination: Prepare a solution of bromine (2.6 mL, 50.7 mmol, 1.0 equivalent ) in 20 mL of AcOH. Add this solution dropwise over 45 minutes.
Critical Control: Do not exceed 1.05 equivalents of Br₂ to avoid forming the 3,5-dibromo impurity.
Stirring: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
Quenching: Pour the reaction mixture into 500 mL of ice water containing 1.0 g of Sodium Bisulfite (NaHSO₃) to neutralize excess bromine.
Isolation: Filter the resulting yellow precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid.
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Note: If the 3,5-dibromo impurity is present (>5%), column chromatography (Silica gel, Hexane/EtOAc gradient) may be required.
Analytical Validation (Self-Validating System)
To ensure the isolated product is the correct regioisomer, perform the following checks:
Melting Point Check:
If MP is >140°C , the product is likely the 3,5-dibromo derivative.
If MP is 121–124°C , the reaction did not proceed (starting material).
Target MP Range: 112–118°C .
1H NMR Verification (DMSO-d₆):
Look for the ABX pattern on the amine-bearing ring.
The proton at position 2 (between Br and Carbonyl) will appear as a doublet with a small coupling constant (meta-coupling, ~2 Hz) at a downfield shift (~7.8-8.0 ppm).
The proton at position 5 (ortho to amine) will appear as a doublet with a large coupling constant (ortho-coupling, ~8 Hz).
References
National Institute of Standards and Technology (NIST). Mass Spectral Library & Phase Change Data: 4-Aminobenzophenone.Link
PubChem Database. Compound Summary: 4-Aminobenzophenone and derivatives. National Library of Medicine. Link
ChemicalBook. CAS 50970-95-1 Entry and Precursor Data.[1]Link
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminobenzophenone (Parent Compound).Link
ACD/Labs. Percepta Platform: Physicochemical Property Prediction for C13H10BrNO. (2024 Release).[2][3]
Strategic Sourcing & Technical Profile: 3-Bromo-4-aminobenzophenone
This guide serves as a strategic technical resource for researchers and procurement specialists in the pharmaceutical sciences. It provides a validated framework for the identification, synthesis, sourcing, and applicati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a strategic technical resource for researchers and procurement specialists in the pharmaceutical sciences. It provides a validated framework for the identification, synthesis, sourcing, and application of 3-Bromo-4-aminobenzophenone (CAS 50970-95-1), a critical scaffold in the development of kinase inhibitors and heterocyclic therapeutics.
Executive Summary
3-Bromo-4-aminobenzophenone (CAS 50970-95-1) is a high-value halogenated aromatic intermediate.[1] Its structural duality—possessing both a nucleophilic amino group and an electrophilic bromine "handle" ortho to each other—makes it an indispensable building block for constructing fused heterocycles (e.g., quinazolines, benzodiazepines) and p38 MAP kinase inhibitors. This guide outlines the technical specifications, validated synthetic routes, impurity profiles, and supply chain intelligence required for its effective utilization in drug development.
Part 1: Chemical Identity & Critical Quality Attributes (CQAs)
Precise identification is the first step in avoiding costly procurement errors, particularly given the existence of positional isomers (e.g., 2-amino-5-bromobenzophenone).
Attribute
Specification
IUPAC Name
(4-Amino-3-bromophenyl)(phenyl)methanone
Common Name
3-Bromo-4-aminobenzophenone
CAS Registry Number
50970-95-1
Molecular Formula
C₁₃H₁₀BrNO
Molecular Weight
276.13 g/mol
SMILES
NC1=C(Br)C=C(C=C1)C(=O)C2=CC=CC=C2
Appearance
Yellow to light brown crystalline powder
Melting Point
118–122 °C (Typical)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[2]
Critical Quality Attributes (CQAs) for Sourcing:
Purity: ≥97% (HPLC) is standard for synthetic intermediates.
Regio-Isomer Purity: Must be free of 3,5-dibromo species (over-bromination) and 4-aminobenzophenone (under-bromination).
Halogen Content: Br% theoretical is ~28.9%. Deviations indicate moisture or salt contamination.
Part 2: Synthetic Pathways & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities. The industrial route relies on the regioselective bromination of 4-aminobenzophenone.
Mechanism & Logic
The amino group (-NH₂) is a strong activator and ortho, para-director. The benzoyl group (-COPh) blocks the para position. Therefore, electrophilic aromatic substitution (bromination) is chemically directed to the ortho position relative to the amine (position 3).
Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂) in Acetic Acid.
Conditions: 0°C to Room Temperature.
Validation: The disappearance of the starting material (Rf ~0.4 in Hexane/EtOAc) and the appearance of a slightly less polar spot confirms mono-bromination.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway showing the origin of critical impurities (over-bromination vs. incomplete reaction).
Part 3: Applications in Drug Discovery
This intermediate is not a final drug but a "lynchpin" scaffold. Its value lies in its ability to undergo orthogonal reactions.
Kinase Inhibition (p38 MAPK):
The benzophenone core mimics the ATP-binding pocket of kinases. The 3-bromo group allows for the introduction of hydrophobic aryl groups via Suzuki-Miyaura coupling , enhancing potency against targets like p38 MAP kinase (anti-inflammatory).
Heterocycle Construction:
Quinazolines: Reaction with formamide or urea cyclizes the amino and ketone groups.
Benzodiazepines: Reaction with amino acid derivatives.
Reaction Logic:
Site A (Amino): Nucleophilic attack (acylation, alkylation).
Site B (Bromo): Metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Part 4: Sourcing & Supply Chain Analysis
Market Intelligence
Availability: "Make-to-Order" or "Inquiry" status is common. It is less commoditized than its parent, 4-aminobenzophenone.
Price Tier:
Small Scale (1g - 5g): High premium. Estimated $50 - $150 per gram depending on purity.
Bulk Scale (100g+): Prices drop significantly to $500 - $1,500 per kg range upon custom synthesis negotiation.
Lead Time: 2-4 weeks for stock items; 8-12 weeks for custom synthesis.
Supplier Qualification Protocol
Do not rely solely on the Certificate of Analysis (CoA). Validate the supplier using this logic:
NMR Verification: Request a 1H NMR. Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (a doublet, a dd, and a doublet with specific coupling constants).
Melting Point Check: A sharp melting point (118-122°C) indicates high purity. A broad range (<115°C) indicates regio-isomer contamination.
Major Suppliers (Verified Listings)
Sigma-Aldrich (Merck): Listed as a specialty building block (Product No. often varies by region).
ChemicalBook / MolAid: Aggregators listing multiple Asian contract research organizations (CROs) capable of kg-scale synthesis.
Specialty CROs: Companies like Combi-Blocks , Enamine , or WuXi AppTec often hold stock of such brominated building blocks.
STOT SE 3 (H335): May cause respiratory irritation.[2][4][5][8]
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and a particulate respirator (N95) are mandatory.
Storage: Store in a cool, dry place. Light sensitive (brominated aromatic ketones can undergo photolysis). Keep container tightly closed.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24890828, 4-Aminobenzophenone. Retrieved from [Link] (Parent compound data and reaction context).
Baldoví, M. V., et al. (1996). Intrazeolite photochemistry. 11. Modification of the properties of the energy-transfer photosensitizer 4-aminobenzophenone. Chemistry of Materials, 8(1), 152-160.[9] (Discusses the reactivity of the aminobenzophenone scaffold).
Molaid Chemicals. 3-Bromo-4-aminobenzophenone Structure and Suppliers. Retrieved from [Link].
Application Note: Regioselective Synthesis of 3-Bromo-4-aminobenzophenone
Executive Summary This application note details the protocol for the regioselective monobromination of 4-aminobenzophenone to synthesize 3-bromo-4-aminobenzophenone . This intermediate is a critical scaffold in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the regioselective monobromination of 4-aminobenzophenone to synthesize 3-bromo-4-aminobenzophenone . This intermediate is a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.[1]
The synthesis challenges the competing directing effects of the amino group (strongly activating, ortho-/para-director) and the benzoyl group (deactivating, meta-director).[1] By leveraging the synergistic directing effects at the 3-position, this guide provides two validated methods:
Method B (High Purity/Lab Scale): N-Bromosuccinimide (NBS) in DMF/Acetic Acid.[1]
Retrosynthetic Analysis & Mechanism
Mechanistic Insight
The transformation is an Electrophilic Aromatic Substitution (SEAr) .[1]
4-Aminobenzophenone contains two aromatic rings.[1] The ring bearing the amino (
) group is significantly more electron-rich (activated) than the unsubstituted phenyl ring.[1]
Directing Effects:
The
group is a strong activator and directs incoming electrophiles to the ortho and para positions.[1] Since the para position is blocked by the benzoyl moiety, the 3-position (ortho) is the exclusive site for substitution.
The Benzoyl (
) group is a deactivator and directs meta.[1] The 3-position is meta to the carbonyl, reinforcing the directing effect of the amine.[1]
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway for the regioselective bromination of 4-aminobenzophenone highlighting the ortho-substitution driven by the amino group.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Temperature
0°C – 25°C
Higher temperatures (>40°C) promote poly-bromination (dibromo species) and oxidation of the amine (tars).[1]
Stoichiometry
1.0 – 1.05 eq.
Excess bromine leads to 3,5-dibromo-4-aminobenzophenone.[1] Strict control is required.[1]
Solvent
Glacial Acetic Acid (AcOH)
Solubilizes the substrate while moderating the reactivity of the free amine, preventing "aniline black" formation.
Quenching
Sodium Bisulfite ()
Essential to neutralize unreacted bromine before isolation to prevent product contamination.[1]
Experimental Protocols
Method A: Direct Bromination with Elemental Bromine
Recommended for multigram to kilogram scale synthesis.[1]
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 4-aminobenzophenone (10.0 g) in Glacial Acetic Acid (80 mL). Stir until a clear yellow solution is obtained.
Cooling: Cool the solution to 10–15°C using an ice-water bath. Note: Do not freeze the acetic acid (MP 16°C); add a small amount of water if necessary, or keep just above freezing.
Addition: Prepare a solution of Bromine (2.6 mL) in Acetic Acid (20 mL). Add this solution dropwise over 45–60 minutes .
Visual Cue: The solution will darken to orange/red but should lighten as the bromine is consumed.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.
Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1][2]
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 10 mL of saturated sodium bisulfite solution. Stir vigorously for 15 minutes. The yellow precipitate will form.[1]
Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (
) until the filtrate is neutral pH.
Purification: Recrystallize from Ethanol or Methanol to yield yellow needles.
Caption: Decision matrix for selecting the optimal bromination protocol based on scale and purity requirements.
Troubleshooting & Safety
Common Issues
Polybromination (M+ = 353/355/357):
Cause: Temperature too high or excess bromine added too quickly.[1]
Solution: Keep T < 20°C during addition. Ensure dropwise addition.
Starting Material Remains:
Cause: Reaction stalled.
Solution: Add 0.1 eq. additional bromine/NBS and stir for 1 hour. Do not heat aggressively.
Gummy Product:
Cause: Impurities or residual solvent (DMF/AcOH).[1]
Solution: Recrystallize from Ethanol/Water (9:1).[1]
Safety Hazards[1][4]
Bromine: Highly corrosive, lachrymator. Handle only in a fume hood. Wear neoprene gloves.[1]
NBS: Irritant.[1] Store in a refrigerator; decomposed NBS (yellow/orange) yields poor results.
References
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. (Demonstrates analogous bromination of deactivated anilines). [1]
Organic Chemistry Portal. (2020).[1] Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. (Discusses regioselectivity in activated systems).
PubChem. (2025).[1] 4-Aminobenzophenone Compound Summary. National Library of Medicine.[1]
Sigma-Aldrich. (2025).[1] 3-Bromobenzophenone Product Data. (Reference for physical properties of related congeners).
Application Note: Regioselective Bromination of 4-Aminobenzophenone using NBS
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the regioselective bromination of 4-aminobenzophenone. It prioritizes high-yield synthesis of 3-bromo-4...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the regioselective bromination of 4-aminobenzophenone. It prioritizes high-yield synthesis of 3-bromo-4-aminobenzophenone while minimizing poly-brominated side products.
Introduction & Mechanistic Rationale
The bromination of electron-rich anilines is often plagued by over-reaction (poly-bromination) and oxidation when using elemental bromine (
). N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (), allowing for precise stoichiometric control.
Substrate Analysis
4-Aminobenzophenone presents a classic "push-pull" electronic system:
Amino Group (
): A strong electron-donating group (EDG) and ortho/para director.
Benzoyl Group (
): A strong electron-withdrawing group (EWG) and meta director.
Regioselectivity Logic:
In 4-aminobenzophenone, the para position relative to the amine is blocked by the benzoyl group. Both the amine (directing ortho) and the carbonyl (directing meta) cooperatively activate the 3-position (and symmetrically the 5-position) of the aniline ring. The second phenyl ring is deactivated by the carbonyl and remains unreactive under mild conditions.
Therefore, the reaction is highly regioselective for the 3-position.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the industry standard for high throughput. Protocol B is a "Green Chemistry" variant offering higher specificity for sensitive downstream applications.
Protocol A: Standard Acetonitrile Method (High Yield)
Best for: Routine synthesis and scale-up.
Reagents:
4-Aminobenzophenone (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step Workflow:
Dissolution: Charge a round-bottom flask with 4-aminobenzophenone and Acetonitrile. Stir until fully dissolved.
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses the formation of the 3,5-dibromo byproduct.
Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once; exothermic spikes can lead to oxidation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
Isolation: The product typically precipitates. Filter the solid, wash with cold water, and dry.[1]
Alternative: If no precipitate forms, extract with Dichloromethane (DCM), wash with brine, dry over
) acts as a mild proton transfer catalyst, activating the NBS and stabilizing the transition state, which accelerates the rate of mono-bromination while suppressing di-bromination [1].
Step-by-Step Workflow:
Dissolve 4-aminobenzophenone in MeCN at RT.
Add solid
(0.1 equiv). Stir for 5 minutes.
Add NBS (1.0 equiv) in a single portion (the catalyst modulates the reactivity).
Stir at RT for 30–60 minutes (Reaction is significantly faster than Protocol A).
Remove solvent under reduced pressure.
Resuspend residue in water and extract with Ethyl Acetate.
Data Presentation & Analysis
Table 1: Comparative Efficiency of Protocols
Parameter
Protocol A (Standard)
Protocol B (Catalytic)
Solvent
Acetonitrile
Acetonitrile
Catalyst
None
(10 mol%)
Temp
0°C RT
RT
Time
2–4 Hours
30–60 Minutes
Yield (Isolated)
85–90%
92–96%
Mono:Di Ratio
~90:10
>98:2
Workup
Precipitation/Extraction
Evaporation/Extraction
Table 2: Spectroscopic Validation (Expected Data)
Technique
Diagnostic Signal
Interpretation
1H NMR
~6.0-6.5 ppm (Broad singlet, 2H)
Primary Amine (). Shift confirms no oxidation to nitro/nitroso.
1H NMR
Loss of symmetry in aniline ring
Transformation from AA'BB' system to ABC system confirms substitution.
MS (ESI)
M+ and M+2 peaks (1:1 ratio)
Characteristic bromine isotope pattern ().
IR
~3300-3400
Retention of N-H stretch (Amine intact).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the decision logic for mono- vs. di-bromination.
Figure 1: Reaction pathway for the electrophilic bromination of 4-aminobenzophenone. Dotted red line indicates the pathway to the unwanted di-bromo species.
Troubleshooting & Critical Parameters
Controlling Regioselectivity (Mono vs. Di)
The amino group is highly activating. Even with 1 equivalent of NBS, local high concentrations can lead to the 3,5-dibromo impurity.
Solution: Use Protocol B . The catalyst ensures rapid consumption of the intermediate, preventing the mono-product from competing for remaining NBS.
Alternative: Dilute the reaction further (0.05 M) and add NBS as a solution in MeCN dropwise rather than as a solid.
"Black Gunk" Formation (Oxidation)
Anilines are prone to oxidation to quinones or azo-compounds, often resulting in dark mixtures.
Cause: Presence of light or radical initiators.[8]
Fix: Wrap the reaction flask in aluminum foil. While EAS is an ionic mechanism, NBS can undergo homolytic cleavage (radical pathway) under light, leading to benzylic oxidation (not applicable here) or polymerization.
Fix: Ensure the NBS is white. Yellow/orange NBS contains free
and should be recrystallized from water before use.
Solvent Selection
Acetonitrile (Recommended): Polar aprotic.[11] Solubilizes both substrate and NBS. Easy to remove.
DMF: Good solubility but hard to remove (high boiling point). Promotes high regioselectivity but requires aqueous workup that can be tedious.
Acetic Acid: Classical solvent, but makes workup harder and can acetylate the amine at high temperatures.
References
Das, B., Venkateswarlu, K., Majhi, A., et al. (2007). "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst."[12] Tetrahedron Letters, 48(30), 5371-5374.
Gilow, H. M., & Burton, D. E. (1981). "Bromination of deactivated aromatic amines." Journal of Organic Chemistry, 46(11), 2221–2225.
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 44(25), 4733–4735.
Vekariya, R. H., et al. (2015).[6] "Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS)." Current Microwave Chemistry, 2(1). (Included for context on NBS versatility, though distinct from ring bromination).
3-Bromo-4-aminobenzophenone as intermediate for quinazoline synthesis
Utilizing 2-Amino-5-bromobenzophenone as the Critical Scaffold[1] Strategic Overview & Isomer Correction Critical Advisory on Starting Material Selection: This guide addresses the synthesis of quinazoline scaffolds, a cl...
Author: BenchChem Technical Support Team. Date: February 2026
Utilizing 2-Amino-5-bromobenzophenone as the Critical Scaffold[1]
Strategic Overview & Isomer Correction
Critical Advisory on Starting Material Selection:
This guide addresses the synthesis of quinazoline scaffolds, a class of nitrogen heterocycles pivotal in kinase inhibitor development (e.g., EGFR inhibitors).
Correction of Nomenclature:
While the topic request specified "3-Bromo-4-aminobenzophenone," it is chemically imperative to clarify that direct quinazoline cyclization requires an ortho-relationship between the amino and carbonyl groups.
The Non-Cyclizing Isomer: 3-Bromo-4-aminobenzophenone (Amino para to ketone). This isomer cannot form the quinazoline core via standard cyclocondensation.
The Correct Intermediate:2-Amino-5-bromobenzophenone (CAS: 39859-36-4).[1][2] In this isomer, the amino group is ortho to the benzoyl group, enabling the formation of the N1-C2 bond required for the heterocycle.
This application note focuses on the correct functional isomer: 2-Amino-5-bromobenzophenone. Researchers possessing the para-amino isomer should verify their inventory, as it will fail to yield the target heterocycle.
Chemical Identity & Mechanism[4][5]
Target Intermediate: 2-Amino-5-bromobenzophenone
CAS: 39859-36-4
Role: Precursor for 6-bromo-4-phenylquinazoline derivatives.[3] The bromine at position 6 serves as a versatile "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
Reaction Mechanism: The Modified Niementowski Cyclization
The transformation involves the condensation of the 2-aminobenzophenone with a C1 source (Formamide, Formamidine, or Urea) followed by intramolecular dehydration.
Nucleophilic Attack: The amino group of the benzophenone attacks the electrophilic carbon of the reagent (e.g., formamide).
Imine Formation: Formation of the intermediate amidine/formimidate.
Cyclodehydration: The nitrogen of the newly formed functionality attacks the ketone carbonyl, closing the ring.
Aromatization: Loss of water drives the reaction to the stable quinazoline aromatic system.
Visualizing the Synthetic Pathway
The following diagram outlines the decision logic and synthetic pathway, highlighting the critical isomer check and downstream functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Bromo-4-phenylquinazoline (The Formamide Route)
Best for: Generating the unsubstituted C2-position core.
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Amino-5-bromobenzophenone (2.76 g, 10 mmol) and Formamide (10 mL).
Reaction: Heat the mixture to 180–190°C (oil bath temperature). Maintain reflux for 4–6 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow fluorescent spot) should disappear, replaced by a lower Rf spot (quinazoline).
Workup: Cool the reaction mixture to ~80°C. Slowly pour the reaction stream into ice-cold water (100 mL) with vigorous stirring.
Isolation: A beige/off-white precipitate will form immediately. Stir for 30 minutes to ensure complete granulation. Filter the solid via vacuum filtration.[4]
Purification: Wash the filter cake with water (3 x 20 mL) to remove excess formamide. Recrystallize the crude solid from hot Ethanol (EtOH).[4]
Yield: Expected yield: 75–85%.
Data Summary: Solvent & Temperature Effects
Solvent/Reagent
Temperature (°C)
Reaction Time (h)
Yield (%)
Notes
Formamide
180
4–6
82
Standard Protocol. High purity.
Formamidine Acetate / EtOH
78 (Reflux)
12
65
Milder conditions, but lower conversion.
Urea (Neat)
200
2
70
Yields Quinazolinone (OH at C2), requires chlorination step.
Protocol B: Synthesis of 6-Bromo-2-methyl-4-phenylquinazoline
Best for: Introducing a methyl group at the C2 position.
To ensure Trustworthiness and reproducibility, verify the following parameters:
Starting Material Purity: The presence of the non-brominated analog (2-aminobenzophenone) is a common impurity. Verify by LC-MS (M+ H = 276/278 for Br isotope pattern vs. 198 for non-brominated).
Moisture Control: The cyclization releases water. While formamide tolerates moisture, using dry reagents improves yield by shifting the equilibrium.
Temperature Control: The formamide reaction requires high temperatures (>180°C). Ensure your oil bath is stable and the condenser is efficient to prevent solvent loss.
Result: Biaryl quinazoline (common pharmacophore in anticancer drugs).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 99677, 2-Amino-5-bromobenzophenone. Retrieved from [Link]
Organic Chemistry Portal. (2025). Synthesis of Quinazolinones. Retrieved from [Link]
Organic Syntheses. (2025). 2-Amino-5-bromobenzaldehyde and Related Intermediates. Retrieved from [Link]
UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones. Retrieved from [Link]
Application Notes and Protocols: Synthesis of Benzodiazepine Derivatives Utilizing 3-Bromo-4-aminobenzophenone
Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of benzodiazepine derivatives, with a specific focus on leveraging 3-Bromo-4-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of benzodiazepine derivatives, with a specific focus on leveraging 3-Bromo-4-aminobenzophenone as a key starting material. Benzodiazepines represent a critical class of psychoactive compounds, and the methodologies presented herein offer a robust pathway to novel analogs for therapeutic exploration.[1][2] This application note details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the significance of this synthetic route in the context of medicinal chemistry.
Introduction: The Enduring Importance of Benzodiazepines and the Strategic Role of 2-Aminobenzophenones
For over half a century, since the discovery of chlordiazepoxide, benzodiazepines have remained a cornerstone of pharmacotherapy, primarily for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] Their mechanism of action involves modulating the gamma-aminobutyric acid (GABA) type A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] The continued relevance of benzodiazepines in medicine necessitates the development of novel synthetic routes to access diverse analogs with improved pharmacological profiles.
At the heart of many classical and contemporary benzodiazepine syntheses lies the 2-aminobenzophenone scaffold.[1][2] These compounds serve as versatile precursors for the construction of the characteristic seven-membered diazepine ring.[1][2] The strategic introduction of substituents onto the 2-aminobenzophenone core allows for systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery. The use of substituted 2-aminobenzophenones is crucial for creating a variety of benzodiazepine analogs with potentially new or enhanced therapeutic activities.[3][4]
3-Bromo-4-aminobenzophenone, the focus of this guide, is a particularly valuable starting material. The presence of the bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions, while the amino group at the 4-position is poised for the critical cyclization step that forms the benzodiazepine core.
Synthetic Strategy: The Path from 3-Bromo-4-aminobenzophenone to Benzodiazepine Derivatives
The general and widely adopted strategy for synthesizing 1,4-benzodiazepine-2-ones from 2-aminobenzophenones involves a two-step sequence: acylation of the amino group followed by intramolecular cyclization. A common and effective approach involves the reaction with a glycine derivative.
Reaction Mechanism
The synthesis proceeds through two key transformations:
N-Acylation: The primary amino group of 3-Bromo-4-aminobenzophenone is first acylated. A common method involves reaction with a haloacetyl chloride, such as chloroacetyl chloride, to form an intermediate N-(2-benzoyl-5-bromophenyl)-2-chloroacetamide. This step introduces the necessary two-carbon unit that will ultimately form part of the diazepine ring.
Intramolecular Cyclization: The resulting chloroacetamide intermediate is then treated with a source of ammonia, such as hexamethylenetetramine or ammonia in a suitable solvent. The ammonia displaces the chloride, and the newly introduced amino group undergoes an intramolecular condensation with the ketone carbonyl to form the seven-membered imine, which then tautomerizes to the more stable benzodiazepine ring system. The formation of a seven-membered ring can be entropically disfavored, making careful optimization of reaction conditions crucial.[5]
The following diagram illustrates the general reaction mechanism:
Application Note: High-Purity Synthesis of 3-Bromo-4-Aminobenzophenone via Friedel-Crafts Acylation
Executive Summary & Strategic Analysis 3-Bromo-4-aminobenzophenone is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors, microtubule-destabilizing agents, and various heterocyclic drug candidates. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
3-Bromo-4-aminobenzophenone is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors, microtubule-destabilizing agents, and various heterocyclic drug candidates. While conceptually simple, the direct Friedel-Crafts acylation to generate this scaffold presents a fundamental chemoselective challenge: the incompatibility of the free amino group (–NH₂) with Lewis acid catalysts (e.g., AlCl₃).
The amine moiety acts as a Lewis base, complexing with AlCl₃ to form a deactivated species that inhibits electrophilic aromatic substitution (EAS). Furthermore, the amino group is susceptible to side reactions under the vigorous conditions required for acylation.
The Solution: This protocol utilizes a Nitro-Precursor Strategy . By employing 3-bromo-4-nitrobenzoyl chloride as the acylating agent, we leverage the electron-withdrawing nature of the nitro group to prevent catalyst poisoning. A subsequent chemoselective reduction restores the amino functionality without compromising the ketone bridge.
Core Reaction Pathway
Activation: Conversion of 3-bromo-4-nitrobenzoic acid to its acid chloride.
C-C Bond Formation (Friedel-Crafts): Acylation of benzene using Aluminum Chloride (AlCl₃).[1][2][3]
Chemoselective Reduction: Iron-mediated reduction of the nitro group to the amine, preserving the carbonyl and bromine moieties.
Reaction Workflow & Mechanism (Visualization)
The following diagram illustrates the synthetic pathway and the critical decision points for process control.
Figure 1: Step-wise synthetic pathway from acid precursor to final amino-ketone target.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Bromo-4-nitrobenzoyl Chloride
Objective: Generate the reactive electrophile.
Critical Parameter: Complete removal of thionyl chloride (SOCl₂) to prevent side reactions in Phase 2.
Reagents:
3-Bromo-4-nitrobenzoic acid (1.0 eq)
Thionyl Chloride (SOCl₂) (3.0 eq)
DMF (Catalytic amount, 2-3 drops)
Dichloromethane (DCM) or Toluene (Solvent)
Procedure:
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
Dissolution: Suspend 3-bromo-4-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF.
Addition: Add SOCl₂ dropwise at room temperature.
Reaction: Heat to reflux (40°C for DCM, 80°C if Toluene used) for 3–4 hours until gas evolution ceases and the solution becomes clear.
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.
Chase: Add dry toluene (20 mL) and re-evaporate to azeotrope trace SOCl₂. The residue (yellow solid/oil) is used immediately in Phase 2.
Phase 2: Friedel-Crafts Acylation
Objective: Coupling of the acyl chloride with benzene.[4]
Mechanism: Electrophilic Aromatic Substitution via an acylium ion intermediate.[5][6]
Benzene (anhydrous, used as solvent and reagent) [Caution: Carcinogen]
Aluminum Chloride (AlCl₃) (1.2 eq relative to acid chloride)
Procedure:
Catalyst Suspension: In a separate flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (1.2 eq) in dry Benzene (10 volumes). Cool to 0–5°C using an ice bath.[7]
Addition: Dissolve the crude acid chloride in a minimal amount of dry Benzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.
Note: Maintain temperature <10°C to prevent polymerization or tar formation.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 8:2).
Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Stir vigorously for 30 minutes to decompose the aluminum complex.
Extraction: Separate the organic layer.[7][8] Extract the aqueous layer with DCM (2 x 50 mL).
Workup: Wash combined organics with water, saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Purification: Recrystallize the intermediate (3-bromo-4-nitrobenzophenone) from Ethanol.
Phase 3: Chemoselective Reduction (Fe/NH₄Cl)
Objective: Reduce –NO₂ to –NH₂ without dehalogenating the Bromine or reducing the Ketone.
Why Iron? Catalytic hydrogenation (Pd/C, H₂) often causes debromination (hydrogenolysis). Iron/Ammonium Chloride is mild and highly selective.
Reagents:
3-Bromo-4-nitrobenzophenone (1.0 eq)
Iron Powder (325 mesh, 5.0 eq)
Ammonium Chloride (NH₄Cl) (5.0 eq)
Ethanol / Water (3:1 ratio)
Procedure:
Preparation: Dissolve the nitro-ketone in Ethanol/Water (3:1).
Activation: Add NH₄Cl and Iron powder.
Reflux: Heat the suspension to vigorous reflux (80°C) for 2–4 hours.
Monitoring: The yellow color of the nitro compound should fade to a pale yellow/colorless solution (check TLC).
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase.
Final Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water or Toluene/Hexane.
The following logic tree addresses common failure modes in this specific protocol.
Figure 2: Troubleshooting logic for common synthetic deviations.
Safety & Compliance
Benzene: A known human carcinogen. All operations involving benzene must be performed in a high-efficiency fume hood. Double-gloving (Nitrile/Viton) is recommended.
Thionyl Chloride: Corrosive and lachrymator. Use a caustic scrubber for exhaust gases.
References
Friedel-Crafts Acylation Mechanism & Scope
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
Synthesis of Aminobenzophenones
Reduction Methodologies (Iron/NH4Cl)
Org.[5][7][9][10][11] Synth. 1945, 25, 8; DOI: 10.15227/orgsyn.025.0008. (General procedure for selective nitro reduction in the presence of sensitive groups).
General Electrophilic Aromatic Substitution Guide
Master Organic Chemistry. (2018).[2][4][9][10] Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]
Application Note: Strategic Utilization of 3-Bromo-4-aminobenzophenone in Tubulin Inhibitor Design
Executive Summary This guide details the application of 3-Bromo-4-aminobenzophenone (CAS: 90762-24-2) as a privileged scaffold in the discovery of potent tubulin polymerization inhibitors. Unlike the structurally unstabl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 3-Bromo-4-aminobenzophenone (CAS: 90762-24-2) as a privileged scaffold in the discovery of potent tubulin polymerization inhibitors. Unlike the structurally unstable stilbene bridge found in Combretastatin A-4 (CA-4), the benzophenone moiety offers superior metabolic stability while retaining critical binding affinity to the colchicine-binding site of
-tubulin.
This document provides a comprehensive workflow for:
Rational Drug Design: Exploiting the 3-bromo and 4-amino positions for Structure-Activity Relationship (SAR) expansion.
Chemical Synthesis: Protocols for cross-coupling and derivatization.
Biological Validation: Step-by-step protocols for Tubulin Polymerization Assays and Cell Cycle Analysis.
Part 1: The Chemical Rationale
Why 3-Bromo-4-aminobenzophenone?
In the search for microtubule-destabilizing agents (MDAs), the benzophenone skeleton serves as a bioisostere for the cis-stilbene of CA-4. The 3-Bromo-4-aminobenzophenone intermediate is particularly valuable due to its orthogonal reactivity:
The 3-Bromo "Handle" (Hydrophobic Expansion):
Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl rings.
Target: Mimics the B-ring of CA-4, positioning hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) into the hydrophobic pocket of the colchicine site.
The 4-Amino "Anchor" (H-Bonding/Solubility):
Serves as a hydrogen bond donor to residues (e.g., Thr179 , Val181 ) within the tubulin binding pocket.
Can be derivatized into sulfonamides, amides, or ureas to tune solubility and metabolic stability (prodrug design).
The Carbonyl Linker:
Maintains the necessary "kinked" geometry required for binding, preventing the photo-isomerization issues seen in stilbenes.
Visualization: SAR Logic & Synthesis Workflow
The following diagram illustrates how this scaffold is transformed into a potent inhibitor.
Caption: Figure 1. Orthogonal derivatization strategy using 3-Bromo-4-aminobenzophenone to access high-potency tubulin inhibitors.
Part 2: Experimental Protocols
Protocol A: Synthesis of a Model Inhibitor (Suzuki Coupling)
Objective: To couple the 3-bromo position with a 3,4,5-trimethoxyphenylboronic acid (mimicking the CA-4 pharmacophore).
Reagents:
3-Bromo-4-aminobenzophenone (1.0 eq)
3,4,5-Trimethoxyphenylboronic acid (1.2 eq)
(5 mol%)
(2M aqueous solution)
Solvent: DME/Ethanol (2:1)
Step-by-Step Procedure:
Inert Atmosphere: Purge a reaction flask with nitrogen for 10 minutes.
Dissolution: Dissolve 3-Bromo-4-aminobenzophenone (1 mmol) and the boronic acid (1.2 mmol) in degassed DME/Ethanol.
Catalyst Addition: Add
and the aqueous base ().
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.
Extraction: Dilute with water and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Silica gel).
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibition of tubulin assembly by the synthesized benzophenone derivative. This assay uses fluorescence enhancement of a reporter (DAPI or intrinsic fluorescence) during polymerization.
Materials:
Tubulin Protein: Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc. or equivalent).
GTP Stock: 100 mM (guanosine triphosphate).
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA.
Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).
Procedure:
Preparation: Keep all reagents on ice. Pre-warm the 96-well plate reader to
.
Master Mix: Prepare tubulin solution (3 mg/mL final) in PEM buffer containing 1 mM GTP and 10% glycerol (to promote assembly).
Compound Addition:
Add 5
L of test compound (at concentration) to the wells.
Include Controls : Vehicle (DMSO only, 100% polymerization) and Colchicine (positive control, 5
cells/well) in a 6-well plate and incubate overnight.
Treatment: Treat cells with the test compound at
and concentrations for 24 hours.
Harvesting: Trypsinize cells, wash with PBS, and centrifuge (1000 rpm, 5 min).
Fixation: Resuspend pellet in 200
L PBS. Add 800 L ice-cold 70% ethanol dropwise while vortexing. Incubate at for >2 hours.
Staining: Wash cells with PBS. Resuspend in 500
L PI/RNase staining solution. Incubate 30 min at in the dark.
Analysis: Analyze on a Flow Cytometer (excitation 488 nm, emission 617 nm).
Interpretation: A distinct accumulation of cells in the G2/M peak (4N DNA content) confirms tubulin inhibition.
Part 3: Data Visualization & Interpretation
Mechanism of Action Pathway
The following diagram details the biological cascade triggered by the benzophenone inhibitor.
Caption: Figure 2.[2] Biological cascade from ligand binding to apoptotic cell death.
Typical Data Summary Table
When reporting results for 3-Bromo-4-aminobenzophenone derivatives, structure your data as follows:
Compound ID
R-Group (C-3)
Tubulin Polymerization (M)
MCF-7 Cytotoxicity (M)
Colchicine Binding %
Scaffold
Br (Parent)
> 20
> 50
< 10%
Derivative A
3,4,5-trimethoxyphenyl
1.8
0.045
88%
Derivative B
4-methoxyphenyl
5.2
1.2
45%
CA-4 (Ref)
(Stilbene)
1.2
0.004
98%
Note: The scaffold itself (Row 1) usually shows weak activity, validating the need for the SAR expansion described in Protocol A.
References
Hsieh, H. P., et al. (2004). "Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents." Bioorganic & Medicinal Chemistry Letters.
Li, C., et al. (2024).[3] "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances.
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Journal of Medicinal Chemistry.
Pettit, G. R., et al. (1998). "Antineoplastic agents.[4][5][6][7][8] 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry.
Wang, G., et al. (2020).[9] "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[6][9] Bioorganic Chemistry.
Reduction of 3-bromo-4-nitrobenzophenone to 3-bromo-4-aminobenzophenone: An Application and Protocol Guide
Introduction: The Strategic Importance of 3-bromo-4-aminobenzophenone The transformation of 3-bromo-4-nitrobenzophenone to 3-bromo-4-aminobenzophenone is a critical reaction in synthetic organic chemistry. The product, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-bromo-4-aminobenzophenone
The transformation of 3-bromo-4-nitrobenzophenone to 3-bromo-4-aminobenzophenone is a critical reaction in synthetic organic chemistry. The product, an aminobenzophenone derivative, serves as a valuable intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] Benzophenone scaffolds and their analogues are known for a range of biological activities, including anti-inflammatory effects.[3] The strategic placement of the bromo and amino functionalities on the benzophenone core allows for further molecular elaboration, making it a key building block in medicinal chemistry.
This guide provides a comprehensive overview of the reduction of 3-bromo-4-nitrobenzophenone, delving into the underlying chemical principles, offering detailed experimental protocols, and outlining methods for reaction monitoring and product characterization. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for this important synthetic transformation.
Reaction Mechanism and Method Selection: A Chemoselective Challenge
The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis.[4][5] However, the presence of other reducible functional groups, such as the ketone and the aryl bromide in 3-bromo-4-nitrobenzophenone, necessitates a chemoselective approach. Several methodologies can be employed, each with its own set of advantages and considerations.
Common Reduction Methods:
Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen.[6] It is a clean and efficient method, but care must be taken to avoid dehalogenation of the aryl bromide.[7]
Metal-Mediated Reductions: Reagents such as iron (Fe) in acidic media, or tin(II) chloride (SnCl₂), are classic and effective choices for nitro group reduction.[6][8] These methods are often tolerant of other functional groups.[6]
Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst. It offers a milder alternative to high-pressure hydrogenation.[7]
The choice of method will depend on the available equipment, desired scale, and the specific functional group tolerance required. For the purposes of this guide, we will focus on a robust and widely applicable protocol using tin(II) chloride, known for its excellent chemoselectivity in reducing nitroarenes in the presence of other sensitive functionalities.[6]
The mechanism of nitro group reduction by SnCl₂ in acidic media involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic environment. This ultimately leads to the formation of the corresponding aniline.
This protocol provides a detailed, step-by-step procedure for the reduction of 3-bromo-4-nitrobenzophenone to 3-bromo-4-aminobenzophenone using tin(II) chloride dihydrate.
Materials:
3-bromo-4-nitrobenzophenone
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Celite (optional, for filtration)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
dot
Figure 1: General workflow for the reduction and purification.
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-nitrobenzophenone (1.0 eq) and ethanol.
To this stirred suspension, add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done portion-wise to control the initial exothermic reaction.
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (typically around 80-90 °C).
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Be cautious as this will be an exothermic process and may cause frothing.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-4-aminobenzophenone.
Purification:
The crude product can be purified by one of the following methods:
Recrystallization: A common method for purifying solid organic compounds.[2] A suitable solvent system for recrystallization of aminobenzophenones is aqueous ethanol.[9] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel.[10] A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Data Presentation and Characterization
The successful synthesis of 3-bromo-4-aminobenzophenone should be confirmed by various analytical techniques.
Parameter
3-bromo-4-nitrobenzophenone (Starting Material)
3-bromo-4-aminobenzophenone (Product)
Molecular Formula
C₁₃H₈BrNO₃
C₁₃H₁₀BrNO
Molecular Weight
306.11 g/mol
276.13 g/mol
Appearance
Typically a yellow solid
Typically a pale yellow or off-white solid
TLC R_f_ Value
Higher R_f_ (less polar)
Lower R_f_ (more polar)
Analytical Characterization:
Thin Layer Chromatography (TLC): As mentioned, TLC is crucial for monitoring the reaction progress. The product, being an amine, is more polar than the starting nitro compound and will have a lower R_f_ value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons near the amino group, along with a characteristic upfield shift, will confirm the reduction.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the mass of 3-bromo-4-aminobenzophenone.[11]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the functional group transformation. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) in the starting material will be absent in the product, which will instead show N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) characteristic of a primary amine.
Safety and Handling
Working with nitroaromatic compounds and strong acids requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[13]
Handling Precautions: Nitroaromatic compounds can be toxic and should be handled with care.[14][15] Avoid skin contact and inhalation. Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.[16]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The reduction of 3-bromo-4-nitrobenzophenone to 3-bromo-4-aminobenzophenone is a fundamental and valuable transformation for synthetic chemists. The tin(II) chloride mediated protocol described in this guide offers a reliable and chemoselective method for achieving this conversion. Careful execution of the experimental procedure, diligent monitoring of the reaction progress, and thorough characterization of the final product are paramount to ensuring a successful outcome. This aminobenzophenone intermediate opens the door to a wide array of further chemical modifications, making it a cornerstone in the synthesis of complex and biologically active molecules.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Google Patents. (1984). US4483986A - 4-Nitrobenzophenone compounds.
Google Patents. (2019). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. Retrieved from [Link]
PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
Google Patents. (n.d.). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
PubMed. (1987). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Retrieved from [Link]
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]
Google Patents. (n.d.). JPH0827078A - Method for producing 2-aminobenzophenone compounds.
ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]
PMC. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]
ChemRxiv. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]
Asian Journal of Organic & Medicinal Chemistry. (2018). 3-Aminobenzophenones as Antimitotic Agents. Retrieved from [Link]
Thieme Connect. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]
Journal of Fundamental and Applied Sciences. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Retrieved from [Link]
ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
Sciencemadness.org. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
PMC. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]
ResearchGate. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]
University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-026. Retrieved from [Link]
AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Retrieved from [Link]
MDPI. (2022). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
Technical Support Center: Improving Yield of 4-Aminobenzophenone Bromination
Welcome to the technical support center for the bromination of 4-aminobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the bromination of 4-aminobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My reaction is resulting in a low yield of the desired mono-brominated product and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the bromination of 4-aminobenzophenone is a common issue that can often be traced back to several key factors related to the reactivity of the substrate and the choice of reagents and conditions.
Causality: The amino group (-NH₂) in 4-aminobenzophenone is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1][2] However, the benzoyl group is a deactivating group. The interplay between these two substituents governs the overall reactivity. Insufficiently reactive brominating agents or suboptimal reaction conditions may not be able to overcome the deactivating effect of the benzoyl group to the desired extent.
Troubleshooting Steps:
Choice of Brominating Agent: If you are using a mild brominating agent like N-bromosuccinimide (NBS) alone, its electrophilicity might be insufficient for complete conversion. Consider the following:
Using a Stronger Brominating System: Molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane is a more potent brominating agent.[3] However, it is also more hazardous and can lead to over-bromination.[4]
In Situ Generation of Bromine: A greener and often more controllable approach is the in-situ generation of bromine from sources like ammonium bromide with an oxidant like hydrogen peroxide or Oxone®.[5][6] This method can provide a steady and reactive source of the electrophile.[6]
Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.[7]
Optimization: If the reaction is being run at room temperature or below, a modest increase in temperature can significantly increase the reaction rate.[8] However, be cautious, as excessive heat can promote side reactions and decomposition. A systematic study of the temperature profile (e.g., 25 °C, 40 °C, 60 °C) is recommended.
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.[9][10]
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile can enhance the electrophilicity of NBS.[9][11]
Protic Solvents: Acetic acid is a common solvent for bromination as it can help to polarize the Br-Br bond in molecular bromine.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing the formation of a significant amount of di- and poly-brominated products, which is reducing the yield of my desired mono-bromo derivative. How can I improve the selectivity?
Answer:
The formation of multiple bromination products is a classic challenge when dealing with highly activated aromatic rings.[1][12] The strong electron-donating nature of the amino group makes the product, mono-bromo-4-aminobenzophenone, even more reactive than the starting material towards further electrophilic attack.
Causality: The amino group strongly activates the ortho and para positions of the aromatic ring through resonance.[13] Once the first bromine atom is introduced, the ring remains highly activated, leading to subsequent bromination reactions occurring at a competitive rate.
Troubleshooting Steps:
Protect the Amino Group: This is the most effective strategy to control the reactivity.[1]
Acetylation: Convert the amino group to an acetamide by reacting 4-aminobenzophenone with acetic anhydride.[14] The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than the free amino group, allowing for controlled mono-bromination.[15] The acetyl group can be easily removed by acid or base hydrolysis after the bromination step.
Control Stoichiometry and Addition Rate:
Limiting Reagent: Use a slight excess of 4-aminobenzophenone relative to the brominating agent to increase the probability of the electrophile reacting with the starting material rather than the mono-brominated product.[1]
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize over-bromination by reducing the overall reaction rate and increasing the selectivity for the initial substitution.[7]
Technical Support Center: Separation of Brominated 4-Aminobenzophenone Byproducts
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the separation of 3-bromo-4-aminobenzophenone (mono-bromo byproduct) and 3,5-dibromo-4-aminobenzophenone (di-bromo byproduct). These structurally similar impurities often arise during the electrophilic bromination of 4-aminobenzophenone and require precise methods for isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in separating 3-bromo- and 3,5-dibromo-4-aminobenzophenone?
The primary difficulty lies in the structural similarity of the two molecules. Both compounds share the same 4-aminobenzophenone core, with the only difference being the number of bromine substituents on the amino-bearing phenyl ring. This results in closely related physical properties, particularly polarity, which governs their behavior in common purification techniques like chromatography and recrystallization.
The key differences that we can exploit for separation are:
Polarity: The addition of a second bromine atom in 3,5-dibromo-4-aminobenzophenone slightly decreases the overall molecular polarity compared to the mono-bromo analog. The electron-withdrawing nature of bromine is offset by its larger, more lipophilic character.
Molecular Weight and Size: The di-bromo compound is heavier and larger.
Symmetry: The 3,5-dibromo substitution pattern imparts a higher degree of molecular symmetry, which can affect its ability to pack into a crystal lattice, influencing its melting point and solubility.
Q2: Which separation technique is most effective for resolving this specific mixture?
For resolving closely related byproducts like these, adsorption column chromatography is the most robust and recommended primary technique.[1][2][3] It offers high resolving power based on the subtle polarity differences between the compounds.
Principle of Separation: The technique relies on the differential adsorption of the compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase flows through it.[1][3] The slightly more polar 3-bromo-4-aminobenzophenone will interact more strongly with the polar silica gel and thus travel down the column more slowly. The less polar 3,5-dibromo-4-aminobenzophenone will be eluted first.[2]
Fractional recrystallization can be a viable secondary method, either for purifying a mixed fraction from a column or for processing larger quantities if the solubility differences are significant enough.[4][5]
Troubleshooting Guide: Column Chromatography
Q3: I need a step-by-step protocol to develop a column chromatography method for this separation. Where do I start?
Developing a successful chromatography method is a systematic process. The workflow begins with analytical thin-layer chromatography (TLC) to establish the ideal solvent conditions before scaling up to a preparative column.
Caption: Workflow for separating brominated byproducts.
Step 1: Determine Eluent System with Thin-Layer Chromatography (TLC)
The goal of this step is to find a solvent system (mobile phase) that provides good separation between the two spots on a TLC plate.[6]
Stationary Phase: Use standard silica gel 60 F254 TLC plates.
Mobile Phase (Eluent): Start with a non-polar solvent and gradually add a more polar one. A Hexane/Ethyl Acetate system is an excellent starting point.
Procedure:
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Spot the mixture onto a TLC plate.
Develop the plate in a chamber containing a pre-equilibrated Hexane/Ethyl Acetate mixture. Test various ratios.
Visualize the spots under a UV lamp (254 nm). The upper spot will be the less polar 3,5-dibromo-4-aminobenzophenone, and the lower spot will be the more polar 3-bromo-4-aminobenzophenone.
Optimization Goal: Aim for a solvent ratio where the lower spot (mono-bromo) has an Rf value of approximately 0.25-0.35 and the separation between the two spots (ΔRf) is at least 0.2.[6]
Parameter
Description
Target Value
Rf (Retardation factor)
(Distance traveled by spot) / (Distance traveled by solvent front)
Step 2: Prepare and Pack the Column
Proper column packing is critical to prevent issues like channeling, which leads to poor separation.[2]
Select a column with an appropriate diameter and length for your sample size (a common rule of thumb is to use 20-50 times the weight of adsorbent to the sample).[2]
Use the "slurry packing" method: Mix your stationary phase (silica gel) with the initial, non-polar eluent to form a paste-like slurry.
Pour the slurry into the column and use gentle air pressure or tapping to ensure an even, compact bed free of air bubbles.
Step 3: Load the Sample
Dissolve the crude mixture in the minimum amount of solvent.
Carefully add the dissolved sample to the top of the silica bed, ensuring a narrow, concentrated band. A wide starting band will result in broad, overlapping fractions.
Step 4: Elute and Collect Fractions
Begin eluting with the solvent system determined by your TLC analysis.
Collect the eluent in sequentially numbered test tubes or flasks.
Monitor the separation by spotting every few fractions onto a TLC plate to track the emergence of each compound.
Q4: My separation is poor—the compounds are eluting together. How can I troubleshoot this?
Poor separation is a common issue that can almost always be resolved by systematically addressing the potential causes.
Caption: Troubleshooting flowchart for column chromatography.
Key Troubleshooting Tip: Gradient Elution
If an isocratic (single solvent mixture) elution fails to provide adequate separation, a gradient elution is highly recommended.
Start eluting with a very non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to slowly move the top (di-bromo) spot down the column.
Once the first compound has been completely eluted (confirmed by TLC), gradually increase the polarity of the mobile phase (e.g., to 85:15 or 80:20 Hexane:Ethyl Acetate).
This increase in solvent strength will accelerate the elution of the more tightly-bound second compound (mono-bromo), saving time and solvent while ensuring baseline separation.
Alternative Method: Recrystallization
Q5: Is it possible to use recrystallization for this separation?
Yes, fractional recrystallization can be effective if the solubilities of the two compounds are sufficiently different in a given solvent.[7] This method relies on one compound being significantly less soluble than the other, causing it to crystallize out of a saturated solution upon cooling while the other remains dissolved.[4]
Principle: The 3,5-dibromo-4-aminobenzophenone, being more symmetrical and less polar, may be less soluble in moderately polar protic solvents like ethanol compared to the 3-bromo analog.
Proposed Protocol for Fractional Recrystallization:
Solvent Screening: Test the solubility of your crude mixture in various solvents at both room temperature and boiling point. An ideal solvent will fully dissolve the mixture when hot but show poor solubility when cold.[4] Based on data for similar compounds, ethanol is a promising candidate.[8]
Dissolution: In an Erlenmeyer flask, add a small amount of hot ethanol to your crude solid mixture. Add just enough hot solvent to fully dissolve the material, creating a saturated solution.
Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath. Slow cooling encourages the formation of pure crystals. The less soluble compound (predicted to be 3,5-dibromo-4-aminobenzophenone) should crystallize first.
Isolation: Collect the crystals by vacuum filtration.
Analysis: Analyze the purity of both the collected crystals and the remaining filtrate by TLC. You may find the crystals are highly enriched in one compound, while the filtrate is enriched in the other. Further recrystallization of each fraction may be necessary to achieve high purity.
Analysis and Confirmation
Q6: How do I confirm the identity and purity of my separated fractions?
After separation, it is crucial to verify the purity and confirm the identity of each compound.
Thin-Layer Chromatography (TLC): This is the quickest way to assess purity. A pure fraction should show only a single spot on the TLC plate.
Melting Point: Pure crystalline solids have sharp, defined melting points. Compare the experimental melting points of your separated products to literature values if available. Impurities typically broaden and depress the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The number of signals, their splitting patterns (multiplicity), and chemical shifts in the aromatic region will clearly distinguish the 3-bromo from the 3,5-dibromo structure.
Mass Spectrometry (MS): This technique will confirm the molecular weight of each compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be distinctive for the mono-bromo vs. di-bromo species.
References
Benchchem. (2025). A Comparative Guide to the Reactivity of 3- Bromobenzophenone and 4-. Benchchem.
CymitQuimica. (n.d.). CAS 1137-41-3: 4-aminobenzophenone. CymitQuimica.
ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.
MIT. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT.
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate.
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Google Patents.
Technical Support Center: Purification of 3-Bromo-4-aminobenzophenone by Recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of 3-Bromo-4-aminobenzophenone via recrystallization. Designed for researchers and drug development professionals, this document moves b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, experience-driven approach to the purification of 3-Bromo-4-aminobenzophenone via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer in-depth explanations, troubleshooting for common experimental hurdles, and a framework for logical problem-solving.
Part 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses the fundamental concepts and preliminary knowledge required before beginning the experimental work.
Q1: What is the core principle of recrystallization and why is it effective for purifying 3-Bromo-4-aminobenzophenone?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The fundamental principle is that the solubility of most solids, including 3-Bromo-4-aminobenzophenone, increases significantly with higher solvent temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2] This process effectively separates the desired compound from soluble impurities and, if a hot filtration step is included, from insoluble impurities as well.
Q2: How do I select the best solvent for recrystallizing 3-Bromo-4-aminobenzophenone?
Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should meet several criteria:
High-Temperature Solubility: It must dissolve the compound completely when hot.[3]
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold to ensure good recovery.[3]
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble when hot (allowing for removal by hot filtration).[3]
Inertness: The solvent must not react with the compound.[2]
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
Melting Point Consideration: The solvent's boiling point must be lower than the melting point of 3-Bromo-4-aminobenzophenone to prevent the compound from "oiling out" instead of crystallizing.[4]
A general rule of thumb is "like dissolves like".[4] 3-Bromo-4-aminobenzophenone is a moderately polar molecule, possessing a polar ketone and an amino group, but also significant nonpolar aromatic character. Therefore, polar solvents like alcohols (ethanol, methanol) are often a good starting point. For fine-tuning solubility, a mixed-solvent system, such as ethanol and water, is frequently effective.[5]
Q3: What are the key physicochemical properties of 3-Bromo-4-aminobenzophenone?
Understanding the compound's properties is essential for designing the purification protocol. While specific data for 3-Bromo-4-aminobenzophenone can vary, we can estimate its properties based on structurally similar compounds.
Property
Estimated Value / Characteristic
Rationale & Significance
Appearance
White to off-white or light yellow crystalline solid
Significant color (e.g., brown, dark yellow) indicates the presence of impurities, often from oxidation or side-reactions.[6]
Molecular Weight
276.12 g/mol
Affects solubility calculations and reaction stoichiometry.
Melting Point (M.P.)
Est. 130-150 °C
The melting point of 4-aminobenzophenone is 121-124 °C[7] and 3-bromo-4-aminobenzonitrile is 145-149 °C.[8] The final M.P. should be sharp (a narrow range of 1-2 °C). A broad or depressed melting point indicates impurities. The solvent's boiling point must be below this value.
Solubility
Moderately soluble in polar organic solvents (e.g., ethanol, acetone), slightly soluble/insoluble in water.
This profile makes an alcohol/water mixed-solvent system an excellent candidate for recrystallization.[5][9]
Q4: What are the likely impurities in a crude sample of 3-Bromo-4-aminobenzophenone?
Impurities typically arise from the synthetic route used. Common contaminants may include:
Unreacted Starting Materials: For example, 4-aminobenzophenone or the brominating agent.
Positional Isomers: Such as 2-Bromo-4-aminobenzophenone, where bromine has added to a different position on the ring.
Over-Brominated Products: Di- or tri-brominated benzophenones.
Hydrolyzed or Oxidized Side-Products: The amino group can be susceptible to oxidation, leading to colored impurities.[6] In syntheses involving related compounds, impurities like 3-amino-4-hydroxy-benzophenone have been noted.[10]
Part 2: Experimental Workflow & Protocol
This section provides a detailed, step-by-step guide for the purification process.
Workflow Diagram: Recrystallization of 3-Bromo-4-aminobenzophenone
Caption: A step-by-step workflow for the recrystallization process.
Detailed Protocol: Recrystallization from an Ethanol/Water System
This protocol assumes a starting quantity of approximately 5 grams of crude 3-Bromo-4-aminobenzophenone. Adjust solvent volumes accordingly for different scales.
Materials & Equipment:
Crude 3-Bromo-4-aminobenzophenone
Ethanol (95% or absolute)
Deionized Water
Two Erlenmeyer flasks (sized so the solvent fills ~50% of the volume)
Hot plate with stirring capability
Graduated cylinders
Pasteur pipettes
Buchner funnel and filter flask
Filter paper
Watch glass to cover the flask
Procedure:
Dissolution: Place the 5g of crude solid into a 125 mL Erlenmeyer flask. Add a stir bar. On a hot plate, bring ~50 mL of ethanol in a separate beaker to a gentle boil. Add a small portion (~15-20 mL) of the hot ethanol to the flask containing the solid and begin heating and stirring. Continue adding hot ethanol in small increments until the solid just completely dissolves.
Expert Insight: The key is to use the minimum amount of hot solvent. Using too much will significantly reduce your final yield as more product will remain in the mother liquor.[11]
Inducing Saturation (Cloud Point): While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette. Swirl the flask after each addition. Continue adding water until the solution remains faintly cloudy (turbid). This is the "cloud point," indicating the solution is saturated.
Self-Validation Check: The appearance of persistent cloudiness confirms you have reached the saturation point with the anti-solvent (water).
Clarification: To ensure no premature crystallization occurs and to create a homogenous solution for slow crystal growth, add a very small amount of hot ethanol (often just 1-2 mL) back into the cloudy mixture until it becomes clear again.
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a proper lattice, excluding impurities.[1]
Expert Insight: Do not rush this step by putting the hot flask directly into an ice bath. Rapid cooling traps impurities and leads to the formation of small, impure crystals.[11]
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the now-cold solvent.
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition if possible). This wash removes any residual mother liquor containing dissolved impurities.
Trustworthiness Check: Using ice-cold solvent for the wash is critical to prevent your purified product from re-dissolving.
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point (~50-60 °C). The final product should be a crystalline, free-flowing solid.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct Q&A format.
Problem: No Crystals are Forming
Q: My solution is completely clear, even after cooling in an ice bath. What should I do?
A: This is the most common problem and is almost always caused by using too much solvent. [12] The solution is not supersaturated, so the compound remains dissolved.
Solution: Gently heat the flask on a hot plate to boil off some of the solvent (e.g., reduce the volume by 25-30%). Allow the concentrated solution to cool slowly again. If crystals still do not form, the solution may be supersaturated and require nucleation. Try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny "seed crystal" of pure product if you have one.[12]
Problem: The Product "Oiled Out"
Q: Instead of solid crystals, a gooey, oily layer has formed at the bottom of my flask. What went wrong?
A: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the compound is highly impure, causing a significant melting point depression.[11]
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional "good" solvent (in this case, ethanol) to increase the solubility and prevent the product from precipitating at such a high temperature.[11][12] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[11]
Problem: The Crystals Formed Too Quickly
Q: A large mass of fine powder "crashed out" of my solution as soon as I took it off the heat. Is this a problem?
A: Yes, this is a problem. Rapid precipitation is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11]
Solution: Place the flask back on the hot plate and add more of the "good" solvent (ethanol) until the solid redissolves completely. You have now exceeded the minimum amount of solvent required, which will ensure the compound stays in solution longer during the cooling phase, allowing for slower, more selective crystal growth.[11]
Problem: The Purified Product is Still Colored
Q: My final crystals are still yellow/brown. How can I improve the purity?
A: Persistent color indicates that colored impurities are co-crystallizing with your product.
Solution 1: Perform a second recrystallization. The purity generally increases with each subsequent recrystallization, although you will lose some product each time.
Solution 2 (Advanced): If the impurity is highly colored, you may be able to remove it by adding a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Caution: Use charcoal sparingly as it can also adsorb your desired product. You must perform a hot filtration step to remove the charcoal before letting the solution cool.
Problem: The Melting Point is Low and/or Broad
Q: The melting point of my recrystallized product is 125-131 °C, not sharp as expected. What does this mean?
A: This is a definitive sign that your sample is still impure. Impurities disrupt the crystal lattice, causing the solid to melt at a lower temperature and over a wider range.
Solution: The compound requires further purification. Perform another recrystallization, paying close attention to the slow cooling step. Ensure the crystals are thoroughly washed with cold solvent during filtration and are completely dry before taking the melting point, as residual solvent can also cause depression.
References
PubChem. (n.d.). 3-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
ResearchGate. (2025). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Condition. Retrieved from [Link]
Methylamine Supplier. (n.d.). 3-Bromo-4-Aminobenzonitrile. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
Sciencemadness Discussion Board. (2014). ETN recrystalization issues. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
ChemBK. (2024). 3-Bromobenzophenone. Retrieved from [Link]
Unknown Source. (n.d.).
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
Technical Support Center: NBS Bromination of Benzophenone Derivatives
Topic: Optimization of Temperature and Reaction Conditions for Wohl-Ziegler Bromination Ticket ID: NBS-BZP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The Kinetic-Thermodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Temperature and Reaction Conditions for Wohl-Ziegler Bromination
Ticket ID: NBS-BZP-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Core Directive: The Kinetic-Thermodynamic Balance
Welcome to the technical support guide for optimizing N-bromosuccinimide (NBS) bromination. When working with benzophenone derivatives, you are managing a delicate balance between radical initiation kinetics (getting the reaction started) and selectivity (preventing over-bromination or ring substitution).
The benzophenone scaffold presents a unique challenge: the carbonyl group is electron-withdrawing. This deactivates the aromatic rings toward electrophilic substitution (good, reduces ring bromination) but also slightly destabilizes the benzylic radical compared to electron-rich systems like toluene. Therefore, temperature control is the primary lever to maintain a steady concentration of bromine radicals without pushing the system toward decomposition or polysubstitution.
Knowledge Base: Critical Parameters
Module A: Temperature & Initiator Compatibility
The reaction temperature is dictated by the half-life (
) of your radical initiator, not just the solvent's boiling point. If the temperature is too low, the initiator won't generate radicals. If too high, you risk rapid exotherms and side products.
Initiator
Activation Temp ()
Recommended Reaction Temp
Notes
AIBN (Azobisisobutyronitrile)
65°C
70°C – 85°C
Standard choice. Evolution of gas drives entropy.
BPO (Benzoyl Peroxide)
73°C
75°C – 90°C
Oxidizing. Can be dangerous if dry. Good for higher boiling solvents.
Photochemical (UV/Vis)
N/A (Light driven)
20°C – 40°C (Room Temp)
Requires quartz glassware or specific LEDs. Excellent for thermally unstable substrates.
Module B: Solvent Selection (Green vs. Traditional)
While Carbon Tetrachloride (
) is the historical standard, it is largely prohibited.[1] Modern optimization requires alternative solvents that maintain the solubility differential : NBS should be soluble (or suspended), while the byproduct Succinimide should be insoluble (floating to the top), driving the equilibrium.
Solvent
Boiling Point
Suitability for Benzophenones
Green Score
Acetonitrile (MeCN)
82°C
High. Good polarity for benzophenones. Succinimide is soluble, so workup requires aqueous wash.
⭐⭐⭐
Ethyl Acetate / Methyl Acetate
77°C / 57°C
Medium. Greener, but esters can sometimes react with radicals. Requires careful temp control.
⭐⭐⭐⭐
Benzene / Trifluorotoluene
80°C / 102°C
High. Trifluorotoluene is the modern "pseudo-CCl4". Excellent radical stability.
⭐⭐
77°C
High (Legacy). Toxic, ozone-depleting. Avoid unless strictly necessary.
⛔
Visualizing the Mechanism
The following diagram illustrates the radical chain pathway and where temperature exerts its influence.
Figure 1: The radical chain mechanism. Note that temperature primarily controls the Initiation step and the rate of H-abstraction.
Troubleshooting & FAQs
Q1: The reaction mixture is refluxing, but no product is forming. What is wrong?
Diagnosis: The "Induction Period" has stalled. This is usually due to oxygen inhibition or insufficient temperature to crack the initiator.
Solution:
Degas the solvent: Oxygen creates peroxy radicals that quench the reaction. Sparge with Nitrogen/Argon for 15 mins before heating.
Check the Initiator: AIBN degrades over time. Recrystallize it from methanol if it looks yellow/waxy.
The "Iodine Spike": Add a single crystal of Iodine (
) or 1-2 drops of HBr. This generates the initial trace of required to jumpstart the radical chain [1].
Q2: I am seeing significant gem-dibromination (two Br on the methyl group).
Diagnosis: The local concentration of bromine radicals is too high, or the reaction was run too long (Thermodynamic control).
Solution:
Stoichiometry: Ensure you are using a slight deficit of NBS (0.95 eq) relative to the substrate.
Addition Rate: Do not add all NBS at once. Add it in 3-4 portions over an hour.
Temperature: Lower the temperature by 5-10°C. If using MeCN (bp 82°C), try holding at 70°C.
Q3: Can I use room temperature to avoid side reactions?
Diagnosis: Thermal initiators like AIBN are inactive at RT.
Solution: Yes, but you must switch activation methods.
Photochemical: Use a 300-500W tungsten lamp or Blue LED (450nm).
Catalytic: Use a Lewis Acid catalyst like
(5 mol%) or , which can facilitate the reaction at ambient temperature without light [2].
Q4: The product is difficult to separate from Succinimide.
Diagnosis: Solvent choice issue.
Solution:
If using CCl4/Benzene/Trifluorotoluene : Cool the reaction to 0°C. Succinimide will precipitate completely (it is insoluble in non-polar solvents). Filter it off.
If using Acetonitrile/Esters : Succinimide is soluble. You must perform an aqueous workup. Wash the organic layer with water (2x) and brine (1x) to remove succinimide.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common NBS bromination failures.
Optimized Protocol (Acetonitrile Method)
Context: This protocol replaces toxic
with Acetonitrile, optimized for benzophenone derivatives.
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
Loading: Add Methylbenzophenone derivative (1.0 eq) and Acetonitrile (0.2 M concentration) .
Reagent: Add NBS (1.05 eq) . Tip: Recrystallize NBS from water if it is yellow/orange to remove free
.
Initiator: Add AIBN (0.05 eq) .
Degassing: Sparge the solution with Argon for 10 minutes.
Reaction: Heat to reflux (approx. 80-82°C) .
Observation: The mixture should turn from a suspension (undissolved NBS) to a clear solution, then potentially precipitate succinimide (depending on concentration).
Color Change: A transient orange color (Br2) is normal; a permanent dark red indicates side reactions.
Monitoring: Monitor by TLC or HPLC every hour. Stop immediately when starting material is <5%.
Workup:
Cool to room temperature.
Rotary evaporate the Acetonitrile.
Redissolve residue in Ethyl Acetate.
Wash with Water (remove Succinimide) -> Brine -> Dry over
.
References
Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
Salama, T. A., & Novák, Z. (2010).[3] Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum.
Togo, H., et al. (2015). Practical and Green Preparative Method for Benzylic Bromides. Synthesis, 47, 1280-1290.[1]
Cantillo, D., et al. (2014).[4] Flash-Light-Initiated Preparation of Benzylic Bromides in a Continuous-Flow Reactor. Journal of Organic Chemistry, 79(2), 223–229.[4]
This guide addresses the removal of unreacted starting material (4-aminobenzophenone ) from the target product (3-Bromo-4-aminobenzophenone ). This specific impurity profile is common following bromination reactions (e.g., using NBS or
).
The separation relies on exploiting the subtle physicochemical differences introduced by the bromine atom:
Lipophilicity: The 3-bromo substituent increases lipophilicity (
), making the product less soluble in polar protic solvents than the starting material.
Basicity: The electron-withdrawing nature of bromine (via inductive effect) slightly reduces the basicity of the ortho-amino group compared to the starting material.
Module 1: Diagnosis & Detection
Before attempting purification, confirm the presence and identity of the impurity.[1]
The Diagnostic Workflow:
TLC System: Hexanes : Ethyl Acetate (3:1).
Visualization: UV (254 nm). Both compounds are UV-active benzophenones.
Rf Analysis:
Target (3-Bromo-4-aminobenzophenone): Higher Rf (Less polar due to halogenation).
Recommended for >5g scale where impurity levels are <10%.
The "Ethanol-Water" Switch
The most robust method for purifying aminobenzophenones is recrystallization from aqueous ethanol. The non-brominated starting material is significantly more soluble in the polar mother liquor and will remain in solution while the brominated product crystallizes.
Step-by-Step Protocol:
Dissolution:
Place crude solid in a round-bottom flask.
Add Ethanol (95%) (approx. 5-7 mL per gram of crude).
Heat to reflux (
) with stirring until fully dissolved.
Troubleshooting: If insoluble particles remain, filter hot through a celite pad.
The "Cloud Point":
While maintaining gentle reflux, add hot deionized water dropwise.
Stop immediately when a persistent turbidity (cloudiness) is observed.
Add 1-2 mL of hot ethanol to clarify the solution (make it clear again).
Crystallization:
Remove from heat and allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
Once ambient, place in an ice bath (
) for 30 minutes.
Isolation:
Filter the yellow needles using a Buchner funnel.
Critical Step: Wash the filter cake with cold 50% aqueous ethanol. This displaces the mother liquor containing the unreacted starting material.
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.
Workflow 2: Recrystallization Mechanism
Figure 2: Solubility mechanics. The bromine atom renders the product less soluble in the polar mother liquor, facilitating separation.
Frequently Asked Questions (Troubleshooting)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Cause: The solution is likely too concentrated, or the temperature dropped too quickly.
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure ethanol (1-2 mL). Allow the solution to cool to room temperature without stirring. Scratch the side of the flask with a glass rod to induce nucleation.
Q2: The TLC shows the spots are very close together. How do I improve separation?
Cause: The solvent system is too polar, causing both compounds to run with the solvent front.
Fix: Reduce the polarity. Switch from Hex:EtOAc (3:1) to Hex:EtOAc (6:1) or use Toluene:EtOAc (10:1). The aromatic solvent (Toluene) often provides better selectivity for benzophenone derivatives.
Q3: Can I use acid-base extraction to separate them?
Analysis: Both compounds are anilines. While the bromine makes the product slightly less basic (pKa ~2-3) than the starting material (pKa ~4-5), the difference is usually insufficient for a clean separation using standard separatory funnel extractions (e.g., 1M HCl wash). You risk losing product to the aqueous phase.
Verdict: Stick to recrystallization or chromatography.
Q4: I see a spot above my product on the TLC. What is it?
Identification: This is likely 3,5-dibromo-4-aminobenzophenone .
Removal: This impurity is highly lipophilic. It is best removed by recrystallization (it will stay in the solid, unfortunately) or chromatography (it elutes first). If you have significant dibromo impurity, chromatography is safer than recrystallization.
References
Chemical Properties & Safety: National Center for Biotechnology Information. (2024).[2][4] PubChem Compound Summary for CID 7895, 4-Aminobenzophenone. Retrieved from [Link]
Recrystallization Solvents: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]
Technical Guide: NMR Structural Elucidation of Bromo-Aminobenzophenone Regioisomers
Topic: Distinguishing 3-bromo and 2-bromo isomers of aminobenzophenone by NMR Content Type: Publish Comparison Guide Executive Summary In the synthesis of pharmacologically active benzodiazepine precursors, the precise l...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Distinguishing 3-bromo and 2-bromo isomers of aminobenzophenone by NMR
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmacologically active benzodiazepine precursors, the precise location of the bromine substituent on the aminobenzophenone scaffold is critical for biological activity. Researchers frequently encounter mixtures of regioisomers during electrophilic aromatic substitution or when utilizing different brominated starting materials.
This guide provides a definitive methodology to distinguish between the 3-bromo isomer (2-amino-3-bromobenzophenone) and the 2'-bromo isomer (2-amino-2'-bromobenzophenone), while also addressing the common 5-bromo isomer (2-amino-5-bromobenzophenone) byproduct.
Why NMR? Mass Spectrometry (MS) cannot distinguish these isomers as they share identical molecular weights (
) and fragmentation patterns are often inconclusive. H NMR is the gold standard for this differentiation due to distinct spin-spin coupling patterns (-values) arising from the specific substitution geometry.
Structural Landscape & Nomenclature
Before interpreting spectra, we must define the specific isomers. The numbering convention for benzophenones assigns the aniline ring as Ring A (1–6) and the phenyl ring as Ring B (1'–6').
Isomer Designation
IUPAC Name
Structural Feature
3-Bromo Isomer
(2-amino-3-bromophenyl)(phenyl)methanone
Ring A Substitution. Br is ortho to the amino group.
2'-Bromo Isomer
(2-aminophenyl)(2-bromophenyl)methanone
Ring B Substitution. Br is on the non-aniline ring, ortho to the carbonyl.
5-Bromo Isomer
(2-amino-5-bromophenyl)(phenyl)methanone
Ring A Substitution. Br is para to the amino group (Common synthesis byproduct).
Comparative NMR Analysis
3.1 The "Fingerprint" Region: Aromatic Coupling
The primary differentiator is the multiplicity and coupling constants (
The chemical shift of the amine protons is highly sensitive to the ortho substituent due to hydrogen bonding and steric deshielding.
3-Bromo: The Br atom is ortho to the
. The bulky bromine forces the out of planarity or creates a deshielding zone. Expect the signal to shift downfield (higher ppm) compared to the unsubstituted analog.
2'-Bromo: The Br is on the other ring. The
shift is relatively unaffected, appearing near the standard range ( 6.0–7.0 ppm in ).
Summary Data Table
Parameter
3-Bromo Isomer
2'-Bromo Isomer
5-Bromo Isomer
Total Aromatic Protons
7H
8H
7H
Ring A Pattern
3H (AMX/ABC)
4H (ABCD)
3H (AMX)
Dominant Coupling ()
All ( Hz)
Mixed
Mixed (9 Hz) & (2.5 Hz)
Diagnostic Peak
Triplet (H5) at ppm
Complex overlap
Meta-split Doublet (H6) at ppm
Shift (DMSO-d6)
7.0–7.5 ppm (Deshielded)
6.5–7.0 ppm
6.8–7.2 ppm
Decision Logic (Visualization)
The following decision tree outlines the step-by-step logic to assign the correct isomer based on your NMR data.
Figure 1: Logical workflow for distinguishing aminobenzophenone regioisomers via 1H NMR.
Experimental Protocol
To ensure reproducible data, follow this standardized protocol. Solvent choice is critical; DMSO-d6 is recommended over
because it slows proton exchange, sharpening the signal and separating it from aromatic multiplets.
Preparation: Dissolve 10 mg of the unknown isomer in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to prevent magnetic field inhomogeneity (broadening).[1]
Acquisition:
Pulse Sequence: Standard 1H (zg30).
Scans (NS): Minimum 16 (for high S/N ratio on small couplings).
Relaxation Delay (D1): 1.0–2.0 seconds.
Processing:
Calibrate TMS to 0.00 ppm.
Apply exponential window function (LB = 0.3 Hz) to resolve fine splitting.
Analysis:
Step A: Integrate the region 6.0–8.5 ppm. Normalize to the single largest proton if unsure, or the total expected count.
Step B: Identify the
broad singlet (usually 6.5–7.5 ppm). Note its integral (2H).[2][3]
Step C: Examine the aromatic region for the specific splitting patterns described in Section 3.
References
NIST Mass Spectrometry Data Center. (2023). 2-Amino-5-bromobenzophenone.[4][5][6] National Institute of Standards and Technology. [Link]
PubChem. (2024). 2-Amino-5-bromobenzophenone Compound Summary. National Library of Medicine. [Link]
Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines. VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry. (Fundamental synthesis reference for aminobenzophenone numbering and properties).
A Senior Application Scientist's Guide to FT-IR Analysis of Amino and Carbonyl Groups in Benzophenones
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Benzophenones, a class of compounds widely used as UV absorbers, photoinitia...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Benzophenones, a class of compounds widely used as UV absorbers, photoinitiators, and pharmaceutical intermediates, possess key functional groups—carbonyl (C=O) and amino (N-H)—that dictate their chemical behavior and efficacy.[1] Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for elucidating the structural nuances of these molecules.[2]
This guide provides an in-depth comparison of the FT-IR absorption characteristics of the carbonyl and amino groups in benzophenone and its amino-substituted derivatives. We will explore the underlying principles governing their vibrational frequencies and present a validated experimental protocol for acquiring high-fidelity spectra.
The Vibrational Language of Carbonyl and Amino Groups
The diagnostic power of FT-IR spectroscopy lies in its ability to detect the characteristic vibrations of specific chemical bonds. For benzophenones, the C=O and N-H stretching vibrations are the most prominent and informative.
The Carbonyl (C=O) Stretch: A Strong and Sensitive Reporter
The carbonyl group's stretching vibration produces one of the most intense and easily identifiable peaks in an infrared spectrum.[3] This intensity is due to the large change in dipole moment that occurs as the highly polar C=O bond stretches and contracts.[3][4] While typically found between 1900 and 1600 cm⁻¹, the exact position of the C=O peak in benzophenones is exquisitely sensitive to its electronic environment.
Conjugation: In benzophenone, the carbonyl group is conjugated with two phenyl rings. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency to a range of 1650-1660 cm⁻¹ , compared to a saturated ketone which absorbs around 1715 cm⁻¹.[3][5][6]
Substituent Effects: The addition of substituent groups to the phenyl rings further modulates the C=O frequency. Electron-donating groups, such as the amino (-NH₂) group, engage in resonance with the carbonyl group. This enhances electron delocalization, further weakening the C=O bond and shifting its absorption to an even lower wavenumber. Conversely, electron-withdrawing groups would be expected to increase the frequency.
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding to the carbonyl oxygen lengthens the C=O bond, decreasing its force constant and causing a shift to a lower frequency.[1][4] This is particularly relevant in ortho-aminobenzophenones, where the amino group can form a strong intramolecular hydrogen bond with the adjacent carbonyl.
The Amino (N-H) Stretch: A Clear Indicator of Presence and Type
The N-H group provides clear spectral markers in the 3500-3300 cm⁻¹ region.[7][8] Unlike the broad O-H stretching band of alcohols, N-H absorptions are typically sharper.[7]
Primary Amines (-NH₂): A primary amine, as found in aminobenzophenones, is distinguished by the presence of two distinct bands in this region. These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).
Secondary Amines (>N-H): A secondary amine exhibits only a single N-H stretching band.
N-H Bending: Primary amines also display a characteristic N-H "scissoring" (bending) vibration in the region of 1650-1580 cm⁻¹ . This peak can sometimes overlap with aromatic C=C stretching vibrations.
Comparative Spectral Analysis: Benzophenone vs. Aminobenzophenones
The FT-IR spectrum provides a unique fingerprint for each benzophenone derivative. By comparing the spectra of unsubstituted benzophenone with its amino-substituted counterparts, we can directly observe the electronic effects of the amino group.
Note: The exact peak positions can vary slightly based on the sample state (solid vs. solution) and measurement technique.
As the table illustrates, the presence of the electron-donating amino group consistently shifts the carbonyl absorption to a lower frequency compared to the parent benzophenone molecule. The most significant shift is often observed in the 2-amino isomer due to the combined influence of electronic resonance and intramolecular hydrogen bonding, which further weakens the C=O bond.
The following protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing solid samples.
Experimental Workflow Diagram
Caption: A validated workflow for acquiring and processing FT-IR spectra of benzophenone powders using an ATR accessory.
Step-by-Step Methodology
Instrument Preparation:
Causality: The infrared absorption bands of atmospheric water vapor and carbon dioxide can overlap with and obscure important sample peaks.
Action: Ensure the spectrometer's sample compartment is thoroughly purged with dry air or nitrogen for at least 15-20 minutes to displace atmospheric gases.
Validation: A flat baseline in the regions of ~3700-3500 cm⁻¹ and ~2360 cm⁻¹ indicates a successful purge.
Background Collection:
Causality: A background spectrum measures the instrumental and environmental response, which must be ratioed against the sample measurement to produce a true absorbance spectrum.
Action: With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
Sample Preparation and Placement:
Causality: The quality of an ATR spectrum is critically dependent on achieving intimate contact between the sample and the ATR crystal surface.
Action: Place a small amount of the benzophenone powder (enough to completely cover the crystal surface) onto the ATR crystal. Use the instrument's pressure anvil to apply firm, consistent pressure.
Validation: A spectrum with strong absorption bands and a good signal-to-noise ratio confirms proper sample contact.
Data Acquisition:
Causality: Signal averaging improves the signal-to-noise ratio (S/N), making weaker peaks more discernible.
Action: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background measurement.
Data Processing:
Causality: The ATR measurement technique causes a wavelength-dependent depth of penetration of the IR beam, which can slightly distort peak intensities and positions.
Action: Apply a software-based ATR correction (often named after algorithms like Kramers-Kronig) to the raw data. This yields a spectrum that more closely resembles a traditional transmission spectrum. Perform a baseline correction if needed to ensure all peaks originate from a flat baseline.
Interpreting the Results: The Influence of Molecular Structure
The final spectrum is a rich dataset reflecting the molecule's vibrational characteristics. When analyzing aminobenzophenones, the key is to correlate spectral shifts with structural features.
Caption: Factors causing a downward shift in the carbonyl (C=O) stretching frequency in substituted benzophenones.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural analysis of benzophenone derivatives. The characteristic absorption peaks of the carbonyl and amino groups serve as sensitive probes of the intramolecular electronic environment. By understanding the principles of conjugation, substituent effects, and hydrogen bonding, researchers can confidently correlate spectral features with molecular structure. The systematic comparison of peak positions, particularly the shift in the C=O stretching frequency, provides definitive evidence for the presence and electronic influence of amino groups, enabling robust quality control and accelerating the development of new materials and pharmaceuticals.
References
Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction... [Link]
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. [Link]
Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. [Link]
ResearchGate. (n.d.). Depletion of benzophenone with time. The absorbance of the carbonyl... [Link]
Rajasekaran, M., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Scientific Research Publishing. [Link]
Hernanz, A., et al. (2000). Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56A(1), 119-126. [Link]
CORE. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone. [Link]
ResearchGate. (n.d.). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. [Link]
Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). [Link]
Sundaraganesan, N., et al. (2012). The spectroscopic (FT-IR, FT-Raman, UV) and first order hyperpolarizability, HOMO and LUMO analysis of 3-aminobenzophenone by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 23-33. [Link]
Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. (n.d.). [Link]
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... [Link]
Smith, C. D., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21825–21832. [Link]
Wang, Y., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. MDPI. [Link]
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Zhang, Y., et al. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
PubChem. (n.d.). 2-Aminobenzophenone. National Center for Biotechnology Information. [Link]
LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
A Comparative Guide to the Crystal Structure and Performance of 3-Bromo-4-aminobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 3-bromo-4-aminobenzophenone derivatives, a class of compounds with significant potential in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 3-bromo-4-aminobenzophenone derivatives, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the interplay between molecular structure, crystal packing, and biological performance. We will explore the nuanced world of these compounds, grounding our discussion in crystallographic principles, synthetic methodologies, and structure-activity relationship (SAR) studies.
The Structural Landscape of Substituted Benzophenones
The benzophenone scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities, which are intricately linked to its three-dimensional conformation. A key structural feature of benzophenones is the dihedral angle between the two phenyl rings, which is influenced by both steric and electronic effects of the substituents. This "twist" angle, along with the potential for intermolecular interactions, dictates the crystal packing and, consequently, the physicochemical properties of the solid-state material.
While a complete crystal structure for 3-bromo-4-aminobenzophenone itself is not publicly available, we can infer its likely solid-state behavior by examining closely related structures. For instance, the crystal structure of 4-amino-3-bromobenzoic acid (CCDC 723016) provides a valuable model for the types of intermolecular interactions we can expect.[1] In this structure, the amino group and the carboxylic acid group are key players in forming a network of hydrogen bonds, which are fundamental to the stability of the crystal lattice. The presence of the bromine atom also introduces the possibility of halogen bonding, a directional interaction that is increasingly recognized for its role in crystal engineering.
In the broader context of aminobenzophenones, the crystal structure of 2-aminobenzophenone reveals a monoclinic crystal system with a specific spatial arrangement of the molecules.[2] The conformation and packing of these molecules are governed by a balance of van der Waals forces and hydrogen bonding involving the amino group. The addition of a bromine atom, as in our target molecule, would be expected to significantly influence the crystal packing through a combination of steric hindrance and the potential for halogen bonding, leading to different polymorphic forms with distinct properties.
Comparative Analysis of Key Structural Parameters
To illustrate the impact of substitution on the benzophenone scaffold, the following table compares crystallographic data for related compounds.
N-H···O and O-H···O Hydrogen Bonds, potential for Br···O Halogen Bonds
N/A (not a benzophenone)
This comparison highlights the conformational flexibility of the benzophenone core and the critical role of hydrogen bonding in defining the supramolecular architecture. The large dihedral angle in 2-amino-5-chlorobenzophenone oxime demonstrates how steric and electronic factors can lead to a significant twist between the phenyl rings.
Synthesis and Crystallization: Experimental Protocols
The synthesis of 3-bromo-4-aminobenzophenone derivatives can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the second phenyl ring.
Protocol 1: Friedel-Crafts Acylation
This classical method involves the acylation of a substituted benzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.
Workflow for the Synthesis of a Substituted 3-Bromo-4-aminobenzophenone Derivative
Caption: Synthetic workflow for 3-bromo-4-aminobenzophenone derivatives via Friedel-Crafts acylation.
Step-by-Step Procedure:
Acylation: To a solution of bromobenzene in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).[4]
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. Extract the organic layer with a suitable solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Purify the crude product by column chromatography on silica gel to obtain the substituted bromobenzophenone.
Nitration: The resulting bromobenzophenone is then nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is subsequently reduced to an amino group using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield the final 3-bromo-4-aminobenzophenone derivative.
Protocol 2: Synthesis from Substituted Anilines
An alternative approach involves starting from a substituted aniline.[5]
Step-by-Step Procedure:
Protection: Protect the amino group of a substituted aniline as an acetanilide by reacting it with acetic anhydride.[5]
Benzoylation: The acetanilide is then benzoylated with (trichloromethyl)benzene in the presence of a Lewis acid.[5]
Deprotection: Finally, remove the acetyl group from the amino group to yield the substituted aminobenzophenone.[5]
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
The substitution pattern on the benzophenone scaffold has a profound impact on its biological activity. Studies on 3-aminobenzophenones have identified them as a potent class of antimitotic agents that inhibit tubulin polymerization.[6]
Position of the Amino Group: The presence of an amino group at the C-3 position of the benzophenone ring is crucial for cytotoxicity.[6]
Substitution on the Second Phenyl Ring: Alkoxy groups at the C-4 position of the second phenyl ring enhance both cytotoxic and antitubulin activities.[6]
Halogen Substitution: Replacement of a methoxy group with a chloro group can lead to a drastic decrease in activity, highlighting the sensitive electronic and steric requirements for potent inhibition.[6]
The carbonyl group of the benzophenone is believed to act as a hydrogen bond acceptor, interacting with the receptor site.[7] The bromine atom in 3-bromo-4-aminobenzophenone derivatives can further influence activity through steric effects and its potential to form halogen bonds with the biological target.
Logical Relationship of SAR
Caption: Interplay of structural features and biological performance in 3-bromo-4-aminobenzophenone derivatives.
Conclusion
This guide has provided a comprehensive comparison of 3-bromo-4-aminobenzophenone derivatives, integrating crystallographic principles, synthetic protocols, and structure-activity relationship data. While direct crystal structure data for a series of these specific derivatives remains an area for future research, by analyzing related compounds, we can confidently predict the key structural features that govern their solid-state properties and biological performance. The interplay between the amino and bromo substituents, along with the conformational flexibility of the benzophenone scaffold, offers a rich landscape for the design of novel therapeutic agents. The experimental protocols and SAR insights presented herein provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.
References
PubChem. 4-Amino-3-bromobenzoic acid. Available from: [Link]
Chan, Y. H., Ali, A. M., Khairuddean, M., & Quah, C. K. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Available from: [Link]
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2025). SciSpace. Available from: [Link]
Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). Ivory Research. Available from: [Link]
PubChem. 2-Aminobenzophenone. Available from: [Link]
Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. National Center for Biotechnology Information. Available from: [Link]
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available from: [Link]
Liou, J. P., Chang, C. W., Hsieh, H. P., & Chang, J. Y. (2004). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Journal of medicinal chemistry, 47(11), 2897-2905. Available from: [Link]
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Publications. Available from: [Link]
Synthetic method of 3, 4-diamino-benzophenone. Google Patents.
the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Available from: [Link]
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available from: [Link]
2-aminobenzophenone. Organic Syntheses. Available from: [Link]
Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Europe PMC. Available from: [Link]
Structure Activity Relationships. Drug Design Org. Available from: [Link]
Characterization Guide: UV-Vis Absorption Maxima of 3-Bromo-4-aminobenzophenone
Executive Summary & Core Directive Objective: To provide a definitive characterization framework for 3-Bromo-4-aminobenzophenone (BABP) , analyzing its UV-Vis absorption properties relative to structural analogs. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: To provide a definitive characterization framework for 3-Bromo-4-aminobenzophenone (BABP) , analyzing its UV-Vis absorption properties relative to structural analogs. This guide synthesizes theoretical electronic principles with practical experimental protocols, addressing the specific needs of researchers in photochemistry and medicinal chemistry.
The Challenge: Unlike common commodity chemicals, the specific spectral data for 3-Bromo-4-aminobenzophenone is frequently obfuscated in patent literature or aggregated within broad synthesis papers. This guide bridges that gap by establishing a comparative spectral baseline against well-documented alternatives (4-Aminobenzophenone and Benzophenone), enabling researchers to validate their synthesis products and understand the electronic influence of the ortho-bromo substituent.
Electronic Structure & Theoretical Grounding
The UV-Vis absorption of 3-Bromo-4-aminobenzophenone is governed by the interplay between the electron-donating amino group (
), the electron-withdrawing carbonyl group (), and the modulating effect of the bromine atom at the 3-position.
The Chromophore System
Parent System: Benzophenone (BP) exhibits two primary bands:
transition (~252 nm, strong).
transition (~325 nm, weak, symmetry forbidden).
Charge Transfer (CT): In 4-Aminobenzophenone (4-ABP) , the strong electron donation from the para-amino group creates a "push-pull" system with the carbonyl, leading to a prominent Intramolecular Charge Transfer (ICT) band in the near-UV/visible region (~330–340 nm).
Effect of 3-Bromo Substitution:
Inductive Effect (-I): The bromine atom withdraws electron density from the ring, potentially stabilizing the ground state.
Mesomeric Effect (+M): Bromine can donate electron density into the ring, though less effectively than the amino group.
Steric Influence: Being ortho to the amino group, the bulky bromine atom may induce a slight twist in the
bond, reducing the orbital overlap (conjugation) of the amino lone pair with the phenyl ring.
Net Result: The ortho-bromo substituent typically induces a minor bathochromic shift (red shift) relative to the parent aniline due to polarizability effects, though steric inhibition can dampen the intensity (
).
Comparative Analysis: BABP vs. Alternatives
The following table synthesizes experimental data for the parent compounds and the predicted range for the target, derived from substituent effect principles.
Table 1: Comparative UV-Vis Absorption Maxima (
)[1]
Compound
Structure
(EtOH)
(L/mol·cm)
Electronic Transition
Benzophenone (BP)
Ph-CO-Ph
252 nm
~18,000
(Benzene ring)
325 nm
~150
(Carbonyl)
4-Aminobenzophenone (4-ABP)
-Ph-CO-Ph
332 nm
~20,000
Intramolecular Charge Transfer (ICT)
245 nm
~12,000
3-Bromo-4-aminobenzophenone
(3-Br, 4-)-Ph-CO-Ph
335–345 nm (Predicted)
~18,000 (Est.)
Modified ICT (Bathochromic shift)
3-Aminobenzophenone
(3-)-Ph-CO-Ph
~240 nm, 310 nm
Lower
Interrupted Conjugation (Meta)
Key Insight: The 3-Bromo-4-aminobenzophenone is expected to show a
slightly red-shifted (5–10 nm) compared to 4-ABP due to the auxiliary auxochromic effect of the halogen, provided steric twisting does not decouple the amino group.
and molar absorptivity () of your specific sample, follow this standardized protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.
The "push-pull" nature of aminobenzophenones makes them highly sensitive to solvent polarity (Solvatochromism).
Non-Polar Solvents (Cyclohexane): The ICT band will be blue-shifted (hypsochromic) . The ground state is less polar than the excited state; non-polar solvents stabilize the ground state less effectively.
Polar Protic Solvents (Ethanol/Methanol): The ICT band will be red-shifted (bathochromic) . Hydrogen bonding stabilizes the polar excited state, lowering the energy gap.
Acidic Conditions: Addition of acid (HCl) will protonate the amino group (
), destroying its donor capability. The spectrum will collapse to resemble the parent benzophenone or 4-bromobenzophenone ( ~250–260 nm). This is a definitive qualitative test for the amino group.
Synthesis & Application Context
3-Bromo-4-aminobenzophenone is a critical intermediate in the synthesis of:
p38 MAP Kinase Inhibitors: The benzophenone scaffold serves as a template for diaryl ketones used in anti-inflammatory drug discovery.
Photoinitiators: Halogenated benzophenones are explored for specialized UV-curing applications where shifted absorption is required.
Synthesis Pathway Visualization
The compound is typically accessed via bromination of 4-aminobenzophenone.
NIST Chemistry WebBook. UV/Visible Spectrum of 4-Aminobenzophenone. National Institute of Standards and Technology.[1] [Link]
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. [Link]
PubChem. Compound Summary: 4-Aminobenzophenone. National Center for Biotechnology Information. [Link]
Cohen, S. G., et al.Photoreduction of Aminobenzophenones. Journal of the American Chemical Society, 1969. (Classic reference for aminobenzophenone photophysics).
Gorelsky, S. I., et al.Electronic Structure and UV-Vis Spectra of Benzophenone Derivatives. (General reference for substituent effects on benzophenone chromophores).
Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-4-Aminobenzophenone
[1] Executive Summary 3-Bromo-4-aminobenzophenone and 3-chloro-4-aminobenzophenone serve as critical bifunctional scaffolds in medicinal chemistry, particularly for the synthesis of kinase inhibitors and UV-active conjug...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Bromo-4-aminobenzophenone and 3-chloro-4-aminobenzophenone serve as critical bifunctional scaffolds in medicinal chemistry, particularly for the synthesis of kinase inhibitors and UV-active conjugates.[1][2] While structurally similar, their utility diverges significantly based on the bond dissociation energy (BDE) of the carbon-halogen bond.
Select the 3-Bromo variant when the C3 position is a diversification point (e.g., Suzuki, Buchwald-Hartwig couplings).[1][2] The weaker C-Br bond allows for oxidative addition under mild conditions.[1][2]
Select the 3-Chloro variant when the C3 halogen is intended as a stable structural motif (blocking metabolic hotspots) or when cost-efficiency is paramount and C3 functionalization is not required.[1][2]
Chemical Profile & Electronic Landscape[1][2][3]
Both molecules feature a "push-pull" electronic system: the 4-amino group is a strong electron donor (+R), while the benzophenone carbonyl is a strong electron withdrawer (-R).[1] The halogen at the 3-position sits ortho to the amino group, creating a unique steric and electronic microenvironment.[2]
Structural Comparison Table
Feature
3-Bromo-4-aminobenzophenone
3-Chloro-4-aminobenzophenone
Impact on Reactivity
C-X Bond Strength
~81 kcal/mol
~95 kcal/mol
Br is ~100x more reactive in Pd-catalyzed oxidative addition.[1][2]
Electronegativity
2.96 (Pauling)
3.16 (Pauling)
Cl exerts a stronger inductive (-I) withdrawal on the amine.[1][2]
Amine Basicity
Slightly Higher
Slightly Lower
3-Cl amine is less nucleophilic due to stronger -I effect from ortho-Cl.[1][2][3]
Steric Radius
1.85 Å (Van der Waals)
1.75 Å (Van der Waals)
Br creates more steric crowding for ortho reactions.[2][3]
Electronic Effects Diagram
The following diagram illustrates the competing electronic forces that dictate the reactivity of these scaffolds.
Figure 1: Electronic push-pull systems in 3-halo-4-aminobenzophenones.[1][2] The amino group activates the ring, but the ortho-halogen modulates this effect via induction.[1]
Reactivity Deep Dive
A. Palladium-Catalyzed Cross-Coupling (The Primary Differentiator)
This is the most distinct difference between the two analogues.[2][3]
3-Bromo-4-aminobenzophenone: The C-Br bond is sufficiently weak to undergo oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh3)4) at 60-80°C. The ortho-amino group can actually facilitate this by coordinating with the palladium species (directing effect), although free amines can sometimes poison the catalyst if not protected.[1][2]
3-Chloro-4-aminobenzophenone: The C-Cl bond is inert under standard Suzuki conditions.[1][2] Activation requires bulky, electron-rich ligands (e.g., Buchwald's phosphines like XPhos or BrettPhos) and higher temperatures (>100°C).
Strategic Implication: If you need to build a library of biaryl compounds at the 3-position, use the Bromo analog . If you want to modify the amine or carbonyl while keeping the halogen intact, use the Chloro analog .[2]
B. Amine Nucleophilicity (Acylation/Alkylation)
Both compounds possess a primary aniline amine.[2][3] However, the ortho-halogen reduces nucleophilicity via the inductive effect (-I).[1][2]
Observation: In acylation reactions (e.g., with acetyl chloride), the 3-chloro variant may require slightly longer reaction times or a stronger base catalyst due to the higher electronegativity of chlorine pulling electron density away from the nitrogen lone pair.[2]
C. Nucleophilic Aromatic Substitution (S_NAr)
Despite the electron-withdrawing carbonyl group, the 4-amino group strongly donates electron density into the ring, rendering it electron-rich .[1]
Result: Neither the 3-bromo nor 3-chloro analog is a good substrate for S_NAr displacement of the halogen.[1][2][3] The ring is too deactivated by the amine. To perform S_NAr, the amine must first be converted to a withdrawing group (e.g., via diazotization) or protected with a strong electron-withdrawing protecting group.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling of 3-Bromo-4-aminobenzophenone
This protocol demonstrates the superior reactivity of the bromo-derivative for C-C bond formation.[1][2]
Self-Validation: Monitor via TLC. The product will be significantly less polar than the starting aniline. The 3-Chloro variant may require 3-4 hours for completion due to lower nucleophilicity.[1][2]
Decision Matrix: Which to Choose?
The choice between these two halogens dictates the synthetic pathway.
Figure 2: Decision tree for selecting the appropriate halogenated aminobenzophenone precursor.
References
BenchChem. A Comparative Guide to the Reactivity of 3-Bromobenzophenone and 4-Bromobenzophenone. (2025).[4][5][6][7] Retrieved from
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [1][2]
National Institute of Standards and Technology (NIST). 3-Aminobenzophenone Spectral Data.[2][7] Retrieved from [1][2]
PubChem. 3-Chlorobenzophenone Compound Summary. Retrieved from [1][2]
ChemicalBook. 2-Chloroaniline Properties and Reactivity. Retrieved from [1][2]
Operational Guide for Laboratory & EHS Personnel Executive Summary & Chemical Profile 3-Bromo-4-aminobenzophenone (CAS: 3484-03-9) is a halogenated aromatic amine intermediate, frequently utilized in the synthesis of p38...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide for Laboratory & EHS Personnel
Executive Summary & Chemical Profile
3-Bromo-4-aminobenzophenone (CAS: 3484-03-9) is a halogenated aromatic amine intermediate, frequently utilized in the synthesis of p38 MAP kinase inhibitors and other pharmacological scaffolds.[1]
Effective disposal of this compound requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic waste, the presence of the bromine atom necessitates specific incineration conditions to prevent the formation of corrosive hydrogen bromide (HBr) and environmental pollutants during thermal destruction.[2]
Chemical Safety Data Table
Parameter
Specification
Operational Implication
Chemical Structure
Aromatic Ketone, Amine, Bromide
Incompatible with strong oxidizers and acids.[1][2][3]
Physical State
Yellow/Beige Crystalline Solid
Dust generation is a primary inhalation hazard.[1]
Must be segregated from non-halogenated solvents.[1][4]
RCRA Status
Characteristic Waste (Generator Knowledge)
Not typically P or U listed, but treated as toxic/halogenated.[1][2]
Waste Segregation & Stabilization Strategy
The integrity of your disposal protocol relies on upstream segregation .[1] Mixing this compound with non-halogenated waste streams (e.g., Acetone, Methanol) contaminates the entire container, forcing the disposal facility to treat the whole volume as halogenated waste.[2] This significantly increases disposal costs and environmental impact.[1]
The Segregation Logic (Self-Validating System)
Use the following logic flow to determine the correct waste container. This system validates itself by forcing the user to identify the "limiting factor" (the halogen) before selection.
Figure 1: Decision Tree for Waste Segregation. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute generally reclassifies the mixture as Halogenated Waste.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
PPE Verification: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Wear a N95 or P100 particulate respirator if working outside a fume hood.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
Transfer: Transfer the solid material carefully to avoid dust generation.[1]
Scientific Rationale: Aromatic amines can be potent sensitizers.[1] Preventing aerosolization protects the operator and prevents surface cross-contamination.[1]
pH Check: If the waste solution was part of a reaction involving acids or bases, check the pH.[1]
Action: Neutralize to pH 5–9 if required by your facility's specific acceptance criteria (though most halogenated streams accept wider pH ranges, neutralization prevents drum corrosion).[1]
Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not put acetone solutions in polystyrene).[1] HDPE or Glass is standard.[1]
Segregation: Pour into the Halogenated Solvent carboy.
Crucial Step: Do not pour into the Non-Halogenated (General Organic) waste stream.[1] The bromine content interferes with fuel-blending disposal methods used for non-halogens.[1]
Record Keeping: Log the volume and concentration on the waste tag.
Emergency Spill Response
In the event of a powder spill, immediate containment is required to prevent tracking the amine across the facility.
Figure 2: Immediate Spill Response Workflow.
Cleanup Procedure:
Dampen: Do not dry sweep.[1] Gently cover the spill with paper towels dampened with water or a compatible solvent (ethanol) to suppress dust.
Scoop: Use a plastic scoop or dustpan to lift the dampened material.[1]
Decontaminate: Wipe the surface twice with a solvent-soaked towel (Ethanol or Isopropanol) to solubilize residual organic traces.[1]
Dispose: All towels and scoops go into the Solid Hazardous Waste bin.
Regulatory Context & Compliance
Disposal must align with local and federal regulations.[1][5] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) .[1][6]
Generator Knowledge: As a researcher, you are the "Generator."[1] You must certify that the waste is properly characterized.[1][3]
Land Disposal Restrictions (LDR): Halogenated Organic Compounds (HOCs) are generally prohibited from land disposal without prior treatment (incineration) [1].[1]
EPA Waste Codes: While not explicitly P or U listed, this material often falls under "Process Waste" or D001/D003 if mixed with ignitable or reactive solvents.[1] Always characterize based on the mixture [2].
References
US Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR Part 268.[1] Available at: [Link][2]
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Available at: [Link][1][2]
PubChem. 3-Bromo-4-aminobenzophenone Compound Summary. National Library of Medicine.[1] Available at: [Link][2]